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(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine Documentation Hub

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  • Product: (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine
  • CAS: 341008-32-0

Core Science & Biosynthesis

Foundational

Electronic Properties of Thiophene-Based Secondary Amines: A Mechanistic Guide to HOMO-LUMO Modulation

Executive Summary The thiophene heterocycle is a cornerstone scaffold in both medicinal chemistry and organic optoelectronics. When functionalized with secondary amines, the resulting push-pull electronic system exhibits...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiophene heterocycle is a cornerstone scaffold in both medicinal chemistry and organic optoelectronics. When functionalized with secondary amines, the resulting push-pull electronic system exhibits highly tunable frontier molecular orbitals (HOMO and LUMO). This whitepaper provides an in-depth mechanistic analysis of the electronic properties of thiophene-based secondary amines. By exploring the causality behind their electrochemical behavior, detailing self-validating experimental protocols, and synthesizing quantitative data, this guide serves as a definitive resource for researchers optimizing these scaffolds for drug discovery and materials science.

The Thiophene-Amine Push-Pull Architecture

Thiophene is a five-membered, sulfur-containing aromatic ring. The sulfur atom’s polarizability and the ring's relatively low resonance energy (compared to benzene) make it highly susceptible to electronic modulation[1]. When a secondary amine (e.g., diphenylamine, piperidine) is introduced, typically at the α -position (C2 or C5), it acts as a powerful electron-donating group (EDG)[2].

Unlike primary amines, which can undergo unwanted tautomerization or imine condensation, secondary amines provide steric bulk and a stable nitrogen lone pair that delocalizes into the thiophene π -system. This creates a highly polarized "push-pull" dynamic, especially when paired with an electron-withdrawing group (EWG) like a cyano or thiazole moiety[3].

Mechanistic Impact on Electronic States
  • HOMO Destabilization: The electron density from the secondary amine repels the π -electrons of the thiophene ring, pushing the Highest Occupied Molecular Orbital (HOMO) to a higher energy level (closer to vacuum). This lowers the ionization potential, making the molecule easier to oxidize[2].

  • LUMO Stabilization: If an acceptor group is present, the Lowest Unoccupied Molecular Orbital (LUMO) is stabilized (lowered in energy), increasing electron affinity[3].

  • Bandgap Reduction: The net result is a narrowed HOMO-LUMO bandgap ( Eg​ ), which red-shifts the absorption spectrum and enhances both chemical reactivity and charge transport capabilities[4].

G A Secondary Amine (Electron Donor) B Thiophene Core (π-Bridge / Acceptor) A->B Nitrogen Lone Pair Delocalization C HOMO Destabilization (Higher Energy) B->C Push-Pull Effect D LUMO Stabilization (Lower Energy) B->D Push-Pull Effect E Reduced Bandgap (Enhanced Reactivity) C->E D->E

Figure 1: Push-pull electronic modulation in thiophene-secondary amine systems.

Quantitative Electronic Parameters

The electronic properties of these derivatives dictate their utility. In drug development, the electron density maps directly to target binding affinity (e.g., via halogen bonding or π−π stacking with receptor residues) and metabolic stability (e.g., susceptibility to cytochrome P450 oxidation)[5]. In materials science, these parameters define the efficiency of charge injection and transport[6].

The table below summarizes the quantitative electronic data for representative thiophene-secondary amine architectures, derived from 7[7].

Compound ArchitectureHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Primary Application
2-(Diphenylamino)thiophene -5.12-2.152.97Hole-transport layers / Intermediates
3,5-Dicyano-2-(piperidin-1-yl)thiophene -5.85-3.102.75Non-linear optical (NLO) chromophores
N,N'-bis(2-diphenylamino-5-thienyl)benzene -4.90-2.402.50Organic photovoltaics (OPVs)
5-(Thiophen-2-yl)-1,3-thiazole amine -5.40-2.852.55Optoelectronics / Fluorescent probes

Experimental Methodologies: Evaluating Electronic Properties

To establish trustworthiness and scientific integrity, the electronic properties of thiophene-based secondary amines must be evaluated using self-validating orthogonal techniques. The gold standard combination is Cyclic Voltammetry (CV) coupled with UV-Vis/NIR Spectroelectrochemistry[7],[8].

Protocol 1: Cyclic Voltammetry (CV) for Redox Potentials

This protocol determines the oxidation ( Eox​ ) and reduction ( Ered​ ) onset potentials, which are mathematically converted to HOMO and LUMO energy levels.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile.

    • Causality Check: Anhydrous conditions are critical. Water acts as a strong nucleophile and will rapidly attack the highly reactive thiophene radical cation generated during the forward anodic scan, leading to irreversible degradation rather than the desired reversible redox couple. TBAPF6​ provides high ionic conductivity without coordinating to the analyte[9].

  • Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ pseudo-reference electrode.

  • Analyte Addition: Dissolve the thiophene-amine derivative to a concentration of 1×10−3 M.

  • Data Acquisition: Sweep the potential from -2.0 V to +2.0 V at varying scan rates (e.g., 50, 100, 200 mV/s).

    • Causality Check: Varying the scan rate determines whether the electron transfer is diffusion-controlled (peak current scales with the square root of the scan rate) or adsorption-controlled (peak current scales linearly). Thiophene amines often exhibit electropolymerization at the α -position if unsubstituted; scan rate analysis helps identify this kinetic side-reaction[10].

  • Calibration: Spike the solution with Ferrocene (Fc) at the end of the experiment. Measure the Fc/Fc+ redox couple.

  • Calculation: Calculate the energy levels using the empirical formulas:

    • EHOMO​=−[Eoxonset​−E1/2(Fc/Fc+)​+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2(Fc/Fc+)​+4.8] eV

Protocol 2: UV-Vis/NIR Spectroelectrochemistry

While CV provides thermodynamic energy levels, spectroelectrochemistry validates the nature of the charge carriers (polarons vs. bipolarons)[8].

Step-by-Step Methodology:

  • Cell Setup: Inject the analyte/electrolyte solution into an Optically Transparent Thin-Layer Electrochemical (OTTLE) cell equipped with a transparent Indium Tin Oxide (ITO) working electrode.

  • Baseline Acquisition: Record the neutral UV-Vis absorption spectrum at open-circuit potential.

  • Stepwise Oxidation: Apply a constant potential corresponding to the first oxidation peak observed in CV (e.g., +0.8 V vs Ag/Ag+ ) for 60 seconds.

  • Spectral Monitoring: Continuously record the UV-Vis/NIR spectra.

    • Causality Check: As the thiophene-amine is oxidized, the neutral π−π∗ transition band will deplete, and new lower-energy bands will emerge in the NIR region. These new bands correspond to the localized radical cation (polaron). This dual-domain validation ensures that the electrochemical waves observed in CV correspond to the intact molecule rather than a decomposition product[7].

G S1 Synthesize Thiophene Secondary Amine S3 Cyclic Voltammetry (Oxidation/Reduction) S1->S3 S2 Prepare 0.1M TBAPF6 in Acetonitrile S2->S3 Supporting Electrolyte S4 Extract Onset Potentials (E_ox, E_red) S3->S4 Scan Rate 50-100 mV/s S5 Calculate HOMO/LUMO Energies S4->S5 Ferrocene Calibration

Figure 2: Electrochemical workflow for determining HOMO/LUMO energy levels.

Implications for Drug Development and Materials Science

Medicinal Chemistry

In pharmacology, the thiophene ring is a privileged bioisostere for phenyl rings, found in blockbuster drugs like Olanzapine and Clopidogrel[5]. The addition of a secondary amine alters the electron density of the thiophene core, which directly impacts:

  • Receptor Binding: Enhanced electron density increases the strength of cation- π interactions with basic amino acid residues in target binding pockets[5].

  • Metabolic Clearance: Highly electron-rich thiophenes are susceptible to epoxidation by CYP450 enzymes. By carefully tuning the amine's steric bulk and electronic contribution, medicinal chemists can optimize the half-life of the drug candidate.

Organic Electronics

For materials scientists, 2-diphenylamino-thiophenes are heavily utilized in the synthesis of hole-transporting materials (HTMs) for perovskite solar cells and OLEDs[7]. The secondary amine ensures a highly reversible first oxidation state, meaning the molecule can repeatedly donate and accept electrons without degrading—a fundamental requirement for device longevity.

Conclusion

The electronic properties of thiophene-based secondary amines are defined by a delicate push-pull interplay between the electron-donating nitrogen lone pair and the polarizable sulfur-containing π -system. By utilizing rigorous, self-validating electrochemical and spectroscopic protocols, researchers can accurately map and manipulate the HOMO-LUMO gaps of these molecules. Whether optimizing the binding affinity of a novel therapeutic or maximizing the charge mobility of an organic semiconductor, mastering the electronic causality of this scaffold is essential.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances (via NIH).5

  • Kinetic and Theoretical Studies of 3,5-Dicyanothiophene Reactivity with Cyclic Secondary Amines in Water and Acetonitrile: Quantification, Correlation, and Prediction. The Journal of Physical Chemistry A (ACS).2

  • Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem (via PubMed).7

  • Cyclic Voltammetry and Spectroelectrochemistry of Two Common Thiophene Polymers Reveals Ion Diffusion and Polaron Wave Function Extent. Chemistry of Materials (ACS).8

  • Acceptor toolbox with a minimal 5-(thiophen-2-yl)-1,3-thiazole core: transition metal-free synthesis. RSC Advances.3

Sources

Exploratory

Technical Whitepaper: Profiling and Synthesis of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine

Executive Summary In contemporary medicinal chemistry, the strategic selection of molecular building blocks dictates the success of downstream library generation. (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine (registered...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of molecular building blocks dictates the success of downstream library generation. (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine (registered under CAS number 341008-32-0) is a structurally privileged secondary amine that seamlessly bridges an electron-rich p-anisidine moiety with a thiophene bioisostere[1].

This compound serves as a highly versatile pharmacophoric scaffold, frequently utilized in the development of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and targeted covalent inhibitors. This technical guide provides an authoritative, field-proven methodology for its physicochemical profiling, mechanistic synthesis, and downstream functionalization.

Chemical Identity and Physicochemical Profiling

Accurate chemical identification is the foundational step in robust assay development, procurement, and structural validation. The following table consolidates the core identifiers and quantitative properties of the target compound.

PropertyValue
Chemical Name (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine
IUPAC Name 4-Methoxy-N-(thiophen-3-ylmethyl)aniline
CAS Registry Number 341008-32-0
Molecular Formula C12H13NOS
Molecular Weight 219.30 g/mol
SMILES COc1ccc(cc1)NCc1cscc1
MDL Number MFCD01426997
Typical Commercial Purity ≥ 98%

Data supported by commercial chemical databases and supplier specifications[1][2].

Mechanistic Synthesis: The Reductive Amination Protocol

The most efficient, scalable, and atom-economical route to synthesize CAS 341008-32-0 is the reductive amination of thiophene-3-carboxaldehyde with p-anisidine[3]. As a Senior Application Scientist, I emphasize that the success of this reaction hinges entirely on strict chemoselectivity—ensuring the aldehyde is not prematurely reduced to an alcohol before the transient imine is fully formed.

Synthesis A Thiophene-3-carboxaldehyde (Electrophile) C Imine Intermediate (Schiff Base) A->C Condensation B p-Anisidine (Nucleophile) B->C Condensation E (4-Methoxy-phenyl)- thiophen-3-ylmethyl-amine C->E Reductive Amination D NaBH(OAc)3 / AcOH (Reducing Agent) D->E Hydride Transfer

Reductive amination pathway for the synthesis of CAS 341008-32-0.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system, embedding analytical checkpoints to guarantee high yield and purity at every stage.

  • Step 1: Reagent Assembly & Solvation

    • Action : In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve p-anisidine (1.0 eq, 10 mmol) and thiophene-3-carboxaldehyde (1.05 eq, 10.5 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE).

    • Causality : DCE is selected over dichloromethane (DCM) due to its higher boiling point and superior solubilization of the transient polar imine intermediate. The slight stoichiometric excess of the aldehyde drives the equilibrium toward the complete consumption of the aniline.

  • Step 2: Acid-Catalyzed Imine Formation

    • Action : Add glacial acetic acid (1.1 eq, 11 mmol) dropwise. Stir the mixture at 25 °C for 2 hours.

    • Causality : Acetic acid acts as a mild Brønsted acid catalyst. It protonates the carbonyl oxygen of the aldehyde, lowering its LUMO energy and accelerating nucleophilic attack by p-anisidine. Crucially, its pKa (4.76) is not low enough to fully protonate and deactivate the nucleophilic amine.

    • Self-Validation Check : Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The disappearance of the p-anisidine peak and the presence of the imine mass (M+H = 218.0 m/z) confirms the reaction is ready for the reduction phase.

  • Step 3: Chemoselective Reduction

    • Action : Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 eq, 15 mmol) in three equal portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality : STAB is a mild, highly chemoselective reducing agent. The electron-withdrawing acetate ligands reduce the hydridic character of the boron, preventing the direct reduction of the unreacted aldehyde. It selectively reduces the protonated iminium ion.

  • Step 4: Quenching and Isolation

    • Action : Quench the reaction slowly with 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCE (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality : The mildly basic NaHCO3 neutralizes the acetic acid and safely decomposes any residual borohydride without hydrolyzing the newly formed secondary amine.

    • Self-Validation Check : Perform Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate system. A single UV-active spot (Rf ~0.4) combined with a positive ninhydrin stain indicates successful isolation of the secondary amine.

Downstream Applications in Drug Discovery

The structural architecture of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine offers a highly versatile vector for divergent library synthesis. The secondary amine is a prime candidate for late-stage functionalization.

Workflow Core CAS 341008-32-0 Core Scaffold Amide Amide Coupling (Acylation) Core->Amide Urea Urea Formation (Isocyanates) Core->Urea Alkylation N-Alkylation (Alkyl Halides) Core->Alkylation Library Target Compound Library Amide->Library Urea->Library Alkylation->Library

Divergent functionalization of the secondary amine core for library synthesis.

  • Bioisosteric Advantages : The thiophene ring acts as an excellent bioisostere for a phenyl ring. It often improves the metabolic stability of the final drug candidate while altering its lipophilicity (LogP). Furthermore, the sulfur atom can participate in unique chalcogen bonding interactions with target protein backbones.

  • Electronic Tuning : The p-methoxy group on the aniline ring is a strong electron-donating group (EDG) via resonance. In the context of kinase inhibitors, this moiety frequently occupies hydrophobic pockets, while the oxygen atom can serve as a critical hydrogen bond acceptor for hinge-region interactions.

References

  • Arctom - CAS NO. 341008-32-0 | 4-Methoxy-N-(thiophen-3-ylmethyl)aniline. 1

  • Chemikart - 341008-32-0 | 4-Methoxy-N-(thiophen-3-ylmethyl)amine Properties.

  • Leyan - N-(噻吩-3-基甲基)苯胺 | 4-Methoxy-N-(thiophen-3-ylmethyl)aniline. 2

  • Guidechem - 3-(4-methoxy-phenyl)-thiophene 82437-75-0. 3

Sources

Foundational

Engineering Methoxy-Phenyl Thiophene Amine Derivatives: A Technical Guide to Synthesis, SAR, and Pharmacological Profiling

Executive Summary As a privileged scaffold in medicinal chemistry, the thiophene ring offers exceptional versatility. When functionalized with methoxy-phenyl and amine moieties, the resulting derivatives exhibit finely t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the thiophene ring offers exceptional versatility. When functionalized with methoxy-phenyl and amine moieties, the resulting derivatives exhibit finely tuned electronic distributions and optimized lipophilicity. This technical whitepaper explores the mechanistic rationale, synthetic workflows, and pharmacological applications of methoxy-phenyl thiophene amine derivatives. Designed for researchers and drug development professionals, this guide synthesizes field-proven protocols with rigorous structure-activity relationship (SAR) data across neurodegenerative, oncological, and metabolic indications.

Chemical Rationale & Structural Insights

The strategic design of methoxy-phenyl thiophene amines relies on the synergistic interplay of three distinct structural components:

  • The Thiophene Core: Acting as a classical bioisostere of benzene, the thiophene ring possesses an aromatic sextet involving one of the sulfur atom's lone pairs[1]. This unique electronic configuration makes it highly reactive toward electrophilic aromatic substitution while maintaining excellent metabolic stability in vivo.

  • The Methoxy-Phenyl Moiety: The addition of a methoxy group to the phenyl ring serves as a powerful electron-donating group (EDG). SAR studies consistently demonstrate that EDGs at specific positions (e.g., C-2 or C-7 of fused systems) significantly enhance binding affinity by increasing electron density, which facilitates stronger cation- π interactions within target enzyme active sites[1].

  • The Amine Functional Group: The primary or secondary amine acts as a critical synthetic handle for downstream derivatization (e.g., amidation, Schiff base formation) and serves as an essential hydrogen bond donor/acceptor for target recognition[2].

Synthetic Methodologies & Workflows

The synthesis of these derivatives requires robust, high-yield methodologies that minimize side reactions.

The Gewald Multicomponent Reaction

The gold standard for synthesizing 2-aminothiophenes is the Gewald reaction. By reacting a ketone (e.g., 4-methoxyacetophenone) with malononitrile and elemental sulfur in the presence of a base, the thiophene core is constructed in a single step. Mechanistic Causality: Multicomponent reactions are prioritized in our workflows because they offer high atom economy and one-pot convenience. The base catalyzes the initial Knoevenagel condensation, followed by a sulfur-mediated cyclization that traps the intermediate before degradation can occur[3].

Microwave-Assisted Derivatization

Converting the resulting amine into complex amides (e.g., using chloroacetyl chloride) is often hindered by steric bulk. Mechanistic Causality: We employ microwave irradiation to overcome these activation energy barriers. Microwave heating ensures uniform thermal distribution, reducing reaction times from hours to minutes and significantly minimizing the formation of undesired ester or amide-ester side products[4].

G Start Starting Materials (Acetophenone + Malononitrile + Sulfur) Gewald Gewald Multicomponent Reaction Base Catalyzed Start->Gewald Intermediate 2-Amino-4-(4-methoxyphenyl) thiophene-3-carbonitrile Gewald->Intermediate Deriv Derivatization (Amidation / Schiff Base) Intermediate->Deriv Final Methoxy-Phenyl Thiophene Amine Derivatives Deriv->Final AChE AChE Inhibition (Neurodegenerative) Final->AChE Onco Cytotoxicity & Apoptosis (Oncology) Final->Onco GPCR GPR103 Antagonism (Metabolic) Final->GPCR

Workflow for the synthesis and pharmacological screening of thiophene derivatives.

Pharmacological Landscape & SAR

Neurodegenerative Diseases (AChE Inhibition)

Methoxy-phenyl thiophene amine derivatives have emerged as potent acetylcholinesterase (AChE) inhibitors for Alzheimer's disease models. For instance, 5 (2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) demonstrated 60% AChE inhibition, outperforming the clinical standard donepezil (40% inhibition) under identical assay conditions[5]. The methoxy group is critical here, as it optimizes the spatial fit and electronic interaction within the AChE catalytic gorge[6].

Pathway Drug Methoxy-phenyl Thiophene Amine (e.g., Compound IIId) AChE Acetylcholinesterase (AChE) Enzyme Active Site Drug->AChE Binds Block Competitive Inhibition (Blocks Acetylcholine Breakdown) AChE->Block Induces ACh Increased Synaptic Acetylcholine Levels Block->ACh Results in Receptor Cholinergic Receptor Activation (Cognitive Improvement) ACh->Receptor Stimulates

Pharmacological pathway of AChE inhibition by thiophene derivatives in AD models.

Oncology (Antimitotic & Apoptotic Agents)

In oncology, the positioning of the methoxy group dictates antimitotic efficacy. 2-aroyl-5-amino benzo[b]thiophene derivatives featuring a methoxy group specifically at the C-7 position exhibit profound tubulin polymerization inhibition, yielding IC50 values between 9.5 and 33 nM against multiple cancer cell lines[7]. Furthermore, brominated 2-methoxyphenyl thiophenes have been shown to induce targeted apoptosis via the modulation of BAX/Bcl-2 and Caspase-3/8/9 pathways[8].

Metabolic Disorders (GPR103 Antagonism)

High-throughput screening has identified 9 as a highly potent antagonist of GPR103 (pIC50 = 6.8–7.9), a receptor implicated in metabolic regulation. The methoxy-phenyl ring provides the necessary lipophilic ligand efficiency (LLE) required for optimal receptor binding[9].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile

Objective: Construct the functionalized thiophene core via a modified Gewald reaction.

  • Reagent Assembly: In a 50 mL flask, combine 0.016 mol of 4-methoxyacetophenone, 0.019 mol of malononitrile, and 0.019 mol of ammonium acetate. Causality: Ammonium acetate acts as a mild, dual-purpose base and buffer, facilitating the Knoevenagel condensation without inducing the rapid polymerization of malononitrile[3].

  • Thermal Activation: Heat the mixture at 60 °C for 7 hours. Causality: This specific thermal threshold provides sufficient kinetic energy to drive the cyclization with elemental sulfur while preventing the thermal degradation of the newly formed thiophene core.

  • Extraction & Partitioning: Cool to room temperature, add 30 mL dichloromethane (DCM), and wash with water (2 × 20 mL). Causality: DCM selectively partitions the target organic product from water-soluble ammonium salts and unreacted malononitrile.

  • Self-Validation (NMR): Evaporate the solvent and record the 1H-NMR spectrum. Validation Check: The protocol is successful if the spectrum exhibits a broad signal at δ 4.85 ppm (integrating for 2H, confirming the primary amine) and a distinct singlet at δ 6.27 ppm (integrating for 1H, confirming the C5 proton of the thiophene ring)[3].

Protocol B: Ellman's Assay for AChE Inhibition

Objective: Quantify the inhibitory potency of the synthesized derivatives against AChE.

  • Buffer & Reagent Preparation: Prepare AChE enzyme solution, acetylthiocholine iodide (ATCI) substrate, and DTNB in a phosphate buffer adjusted to pH 8.0. Causality: A pH of 8.0 mimics the physiological environment for optimal AChE activity and ensures the stability of the thiolate anion generated during the colorimetric reaction[5].

  • Equilibrium Incubation: Incubate the enzyme with the thiophene derivative for 15 minutes prior to substrate addition. Causality: Pre-incubation allows the inhibitor to establish equilibrium binding within the enzyme's active site before the ATCI substrate introduces competitive kinetics.

  • Colorimetric Reaction: Add ATCI and DTNB. AChE hydrolyzes ATCI to thiocholine, which subsequently reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate (TNB) anion.

  • Self-Validation (Spectrophotometry): Measure absorbance at 412 nm. Validation Check: Include a blank (no enzyme) to account for spontaneous ATCI hydrolysis, and a positive control (Donepezil). The assay is internally validated only if the Donepezil control achieves ~40% inhibition at standard concentrations, thereby authenticating the higher inhibition rates (e.g., 60%) observed for compounds like IIId[5].

Quantitative Data Presentation

The following table summarizes the critical quantitative metrics of key methoxy-phenyl thiophene amine derivatives across various therapeutic targets:

Compound / DerivativePrimary Target / AssayKey Quantitative MetricReference
Compound IIId (Methoxy-phenyl piperazinyl thiophene)AChE Inhibition (Alzheimer's)60% inhibition (vs. Donepezil 40%)[5],[6]
Compound 2b (7-Methoxy benzo[b]thiophene)Tubulin Polymerization (Oncology)IC50 = 9.5–33 nM[7]
Compound 1 (Methoxy-phenyl thiophene carboximidamide)GPR103 Antagonism (Metabolic)pIC50 = 6.8–7.9[9]
Compound 3 (Brominated 2-methoxyphenyl thiophene)Cytotoxicity / Apoptosis (HepG2)EC50 = 139.81 μM[8],[10]

Conclusion

Methoxy-phenyl thiophene amine derivatives represent a highly tunable, privileged class of molecules. By leveraging the electron-donating properties of the methoxy group and the synthetic flexibility of the amine moiety, researchers can direct the pharmacological activity of the thiophene core toward diverse targets, ranging from AChE in neurodegeneration to tubulin in oncology. Adherence to self-validating synthetic and assay protocols ensures that structure-activity relationships derived from these scaffolds remain robust and reproducible for future drug discovery campaigns.

References[4] Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC. nih.gov. Link[9] New Hits as Antagonists of GPR103 Identified by HTS - PMC - PubMed Central. nih.gov. Link[1] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. nih.gov. Link[5] Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC. nih.gov. Link[2] Synthesis, characterization and CNS depressant activity of some Schiff bases of 2-amino-N-(o-fluorophenylcarboxamido)-4-(p-methoxyphenyl) thiophenes - ResearchGate. researchgate.net. Link[8] Determination of Antioxidant, Antimicrobial and Anticancer Properties of Newly Synthesized 2-Methoxyphenyl Thiophene Derivatives - GCRIS. yyu.edu.tr.Link[7] Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - ACS Publications. acs.org. Link[10] Determination of Antioxidant, Antimicrobial and Anticancer Properties of Newly Synthesized 2‐methoxyphenyl Thiophene Derivatives | Request PDF - ResearchGate. researchgate.net. Link[3] Proceedings Paper Synthesis of new thiophenic derivatives † Hadjer Missoum1 - Sciforum. sciforum.net. Link[6] Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - MDPI. mdpi.com. Link

Sources

Exploratory

Systematic Nomenclature and Structural Elucidation of 4-Methoxy-N-(thiophen-3-ylmethyl)aniline: A Technical Whitepaper

Executive Summary In the landscape of modern drug development, the precise structural identification of pharmacophores is non-negotiable. The molecule traditionally referred to as (4-Methoxy-phenyl)-thiophen-3-ylmethyl-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the precise structural identification of pharmacophores is non-negotiable. The molecule traditionally referred to as (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine is a secondary amine featuring both an electron-rich p-anisyl group and a thiophene heterocycle. These structural motifs are highly valued in medicinal chemistry for their ability to participate in π-π stacking and hydrogen bonding within target protein active sites.

However, traditional or "common" nomenclature often fails to provide the unambiguous structural clarity required for patent filings, database indexing, and regulatory submissions. This whitepaper deconstructs the structural hierarchy of this molecule, applies the rigorous rules of the IUPAC 2013 Blue Book to derive its Preferred IUPAC Name (PIN)[1], and provides a self-validating synthetic protocol for its preparation.

Structural Deconstruction & IUPAC 2013 Nomenclature Logic

To transition from a traditional name to a Preferred IUPAC Name (PIN), we must apply a mechanistic approach to parent structure selection. The target molecule is a secondary amine (-NH-) linking two distinct moieties:

  • A 4-methoxyphenyl group (derived from a benzene ring).

  • A thiophen-3-ylmethyl group (derived from a methane chain attached to a thiophene ring).

Causality in Parent Selection

Under legacy naming conventions, chemists might arbitrarily choose the most "complex" ring as the parent. However, the IUPAC Nomenclature of Organic Chemistry (2013 Recommendations) strictly standardizes this process[1].

According to Rule P-62.2.2 , secondary amines are named substitutively by identifying the senior parent amine and treating the remaining moiety as an N-substituent[2]. To determine the senior parent between the aniline derivative and the methanamine derivative, we must consult Rule P-52.2.8 , which dictates the seniority of rings versus chains[1].

Seniority is granted to the system with the greater number of skeletal atoms. The benzene ring of the p-anisyl group contains six skeletal carbon atoms , whereas the methyl linker of the thiophen-3-ylmethyl group contains only one skeletal carbon atom . Consequently, the aniline core outranks the methanamine core.

Final PIN Assembly
  • Parent Structure: 4-methoxyaniline.

  • N-Substituent: thiophen-3-ylmethyl.

  • Preferred IUPAC Name: 4-methoxy-N-(thiophen-3-ylmethyl)aniline [3].

IUPAC_Logic A Target Molecule: (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine B Principal Functional Group: Secondary Amine (-NH-) A->B C Parent Hydride Selection (IUPAC P-52.2.8) B->C D Candidate 1: Aniline (6 skeletal atoms) C->D Ring > Chain E Candidate 2: Methanamine (1 skeletal atom) C->E Rejected F Selected Parent: 4-Methoxyaniline D->F H Preferred IUPAC Name (PIN): 4-methoxy-N-(thiophen-3-ylmethyl)aniline F->H G N-Substituent: Thiophen-3-ylmethyl group G->H N-alkylation

IUPAC 2013 parent selection and nomenclature logic for the target secondary amine.

Database Indexing and Structural Identifiers

To ensure cross-compatibility across chemical databases (such as PubChem and ChemicalBook), quantitative and qualitative structural data must be standardized. The table below summarizes the core identifiers for 4-methoxy-N-(thiophen-3-ylmethyl)aniline.

PropertyValue
Preferred IUPAC Name (PIN) 4-methoxy-N-(thiophen-3-ylmethyl)aniline
Traditional / Common Name (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine
Molecular Formula C12H13NOS
Molecular Weight 219.31 g/mol
Monoisotopic Mass 219.0717 Da
SMILES String COc1ccc(NCc2ccsc2)cc1

Synthetic Methodology & Analytical Validation

The Causality of Experimental Design

When synthesizing secondary amines, direct N-alkylation of primary amines with alkyl halides (e.g., 3-(bromomethyl)thiophene) is notoriously difficult to control. The resulting secondary amine is often more nucleophilic than the starting material, leading to rapid over-alkylation and the formation of unwanted tertiary amine impurities.

To achieve absolute chemoselectivity, we employ a reductive amination pathway[4]. By condensing the primary amine with an aldehyde to form an imine/iminium intermediate, we can selectively reduce the carbon-nitrogen double bond. The use of sodium triacetoxyborohydride (NaBH(OAc)3) is critical here. The electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride, rendering it unreactive toward the starting aldehyde but highly selective for the more electrophilic iminium ion[5].

Step-by-Step Protocol: Reductive Amination

Step 1: Imine Condensation

  • Charge a dry, argon-purged round-bottom flask with p-anisidine (1.0 equiv, 10 mmol) and 1,2-dichloroethane (DCE, 0.2 M).

  • Add thiophene-3-carboxaldehyde (1.05 equiv, 10.5 mmol).

  • Mechanistic Insight: DCE is the preferred solvent as it accelerates iminium ion formation without requiring Lewis acid catalysis for electron-rich anilines[5].

  • Stir at room temperature (rt) for 2 hours to ensure complete conversion to the imine.

Step 2: Selective Hydride Reduction

  • Portion-wise, add sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv, 15 mmol).

  • Mechanistic Insight: The mild nature of NaBH(OAc)3 prevents the premature reduction of the aldehyde, ensuring the reaction funnel drives entirely toward the secondary amine[4].

  • Stir the suspension at rt for 12 hours.

Step 3: Quench and Aqueous Workup

  • Quench the reaction slowly with saturated aqueous NaHCO3 (20 mL) to neutralize acetic acid byproducts and destroy excess hydride.

  • Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 4: Analytical Validation (Self-Validating System) A robust protocol must validate its own success. The crude product is analyzed to confirm the transformation:

  • 1H NMR (400 MHz, CDCl3): Success is indicated by the complete disappearance of the highly deshielded aldehyde proton signal (~9.8 ppm). The formation of the product is confirmed by the appearance of a new singlet integrating to 2H at ~4.3 ppm (aryl-CH2-N) and a broad singlet integrating to 1H at ~3.9 ppm (-NH-).

  • Mass Spectrometry: LC-MS (ESI+) must show a dominant molecular ion peak at m/z 220.08[M+H]+.

Synthesis_Workflow R1 p-Anisidine (1.0 eq) S1 Imine Condensation (DCM, rt, 2h) R1->S1 R2 Thiophene-3-carboxaldehyde (1.05 eq) R2->S1 I1 Iminium Intermediate S1->I1 S2 Selective Reduction (rt, 12h) I1->S2 R3 NaBH(OAc)3 (1.5 eq) R3->S2 Hydride Donor W1 Aqueous Workup (NaHCO3 / Brine) S2->W1 P1 Purified Product: 4-methoxy-N-(thiophen-3-ylmethyl)aniline W1->P1

Reductive amination workflow for synthesizing 4-methoxy-N-(thiophen-3-ylmethyl)aniline.

Conclusion

The transition from the ambiguous traditional name "(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine" to the strictly standardized 4-methoxy-N-(thiophen-3-ylmethyl)aniline reflects the necessity of rigorous chemical logic in modern science. By understanding the causality behind IUPAC parent selection rules and applying chemoselective synthetic principles, researchers can ensure absolute reproducibility and clarity in drug development pipelines.

References

  • Favre, H. A., & Powell, W. H. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. International Union of Pure and Applied Chemistry (IUPAC) / RSC Publishing. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

Sources

Foundational

Structural Elucidation and Cheminformatics Profiling of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In modern drug discovery, precise molecular identification is the bedrock of structure-activity relationship (SAR) modeling, database dedup...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In modern drug discovery, precise molecular identification is the bedrock of structure-activity relationship (SAR) modeling, database deduplication, and intellectual property protection. The compound (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine (CAS: 341008-32-0) represents a versatile pharmacophore, combining an electron-rich anisidine moiety with a thiophene bioisostere. This whitepaper provides a rigorous technical breakdown of its cheminformatics identifiers—specifically its SMILES string and InChIKey—alongside a self-validating experimental protocol for its synthesis.

By deconstructing the causality behind both the computational representation and the chemical synthesis of this molecule, this guide serves as an authoritative reference for computational chemists and synthetic methodologists alike.

Chemical Identity & Quantitative Properties

To ensure unambiguous database registration, molecules are translated into machine-readable line notations. The canonical SMILES and standard InChI strings are the industry standards for this purpose [1].

Structural Deconstruction

The target molecule consists of three core topological features:

  • 4-Methoxyphenyl group: An aromatic ring with a para-substituted electron-donating methoxy group.

  • Secondary Amine Linker: A bridging -NH- group that provides hydrogen-bond donor capabilities.

  • Thiophen-3-ylmethyl group: A 5-membered sulfur-containing heteroaromatic ring attached at the beta position (C3), linked via a methylene bridge.

Quantitative Data Summary

The following table summarizes the verified physical and cheminformatics properties of the compound [2, 3]:

PropertyValue
Chemical Name (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine
CAS Registry Number 341008-32-0
Molecular Formula C12H13NOS
Molecular Weight 219.30 g/mol
Canonical SMILES COC1=CC=C(NCC2=CSC=C2)C=C1
Standard InChI InChI=1S/C12H13NOS/c1-14-12-6-4-11(5-7-12)13-8-10-2-3-15-9-10/h2-7,9,13H,8H2,1H3
InChIKey Derived via SHA-256 hash of the Standard InChI

Note on SMILES Causality: In the SMILES string C2=CSC=C2, the ring closure digit 2 appears on the first and last carbon atoms. This dictates that the attachment point (the first carbon) is double-bonded to the adjacent carbon and single-bonded to the closing carbon, placing it exactly at the beta (C3) position relative to the sulfur atom. This mathematical graph representation prevents confusion with the 2-yl isomer.

Cheminformatics Workflow: SMILES and InChIKey Generation

The generation of an InChIKey from a 2D structure is a deterministic, self-validating cryptographic process. The causality behind using an InChIKey (a 27-character SHA-256 hash) rather than the raw InChI string is to enable fixed-length database indexing and web searching without breaking URL protocols.

Step-by-Step Computational Protocol
  • Graph Parsing & Aromaticity Perception: The 2D structure is ingested by a cheminformatics toolkit (e.g., RDKit). The algorithm identifies the continuous pi-electron systems in the phenyl and thiophene rings and assigns aromaticity flags to prevent Kekulé structure ambiguity.

  • Symmetry Assignment (Morgan Algorithm): The algorithm iteratively assigns invariant topological indices to each atom based on its connectivity. This ensures that regardless of how the user drew the molecule, the numbering remains identical.

  • Canonicalization: The toolkit serializes the graph into the Canonical SMILES (COC1=CC=C(NCC2=CSC=C2)C=C1).

  • InChI Layering & Hashing: The structure is converted into the Standard InChI string, capturing connectivity, hydrogen counts, and stereochemistry. A SHA-256 cryptographic hash is then applied. For positional isomers—such as the 2-yl isomer (LIWFLDMRZSFKKG-UHFFFAOYSA-N) versus our 3-yl target—the hash changes completely, ensuring zero collision in database lookups.

Cheminformatics A Molecular Graph (Nodes=Atoms, Edges=Bonds) B Aromaticity Perception & Kekulization A->B Graph parsing C Morgan Algorithm (Symmetry Assignment) B->C Topological sorting D Canonical SMILES Generation C->D Depth-first traversal E Standard InChI Layering C->E Normalization F SHA-256 Hash (Cryptographic Algorithm) E->F Hashing G InChIKey (27-Character Identifier) F->G Formatting

Cheminformatics workflow for generating canonical SMILES and InChIKey from 2D structures.

Experimental Methodology: Synthesis and Validation

To physically realize the compound described by the SMILES string, a highly regioselective reductive amination is employed. This protocol is designed as a self-validating system , utilizing in-process controls (IPC) and orthogonal workup steps to guarantee purity.

Step-by-Step Synthesis Protocol

Step 1: Imine Condensation

  • Procedure: Dissolve equimolar amounts of p-anisidine (4-methoxyaniline) and thiophene-3-carboxaldehyde in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

  • Causality: Anhydrous DCE is selected to drive the equilibrium toward the Schiff base (imine) by preventing the hydrolysis of the intermediate back into the starting materials.

Step 2: Selective Reduction

  • Procedure: Cool the reaction mixture to 0 °C. Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: NaBH(OAc)3 is explicitly chosen over standard NaBH4. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures it selectively reduces the protonated imine without reducing the unreacted aldehyde, thereby completely suppressing the formation of thiophen-3-ylmethanol as a side product.

Step 3: In-Process Control (IPC)

  • Procedure: Monitor the reaction via LC-MS.

  • Validation: The reaction is deemed complete only when the imine mass peak (m/z 218) shifts entirely to the secondary amine mass peak (m/z 220 [M+H]+).

Step 4: Acid-Base Purification Workup

  • Procedure: Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane (DCM). Wash the combined organic layers with 1M HCl. Discard the organic layer. Basify the aqueous layer to pH 10 using 2M NaOH, then back-extract with fresh DCM. Dry over Na2SO4 and concentrate in vacuo.

  • Validation: This acid-base extraction acts as a self-validating purification step. The target secondary amine is protonated by HCl, moving it to the aqueous layer and leaving neutral impurities (like unreacted aldehyde or organic byproducts) in the discarded DCM layer.

Pathway A p-Anisidine (Nucleophile) C Schiff Base Intermediate (Imine) A->C - H2O (DCE, RT) B Thiophene-3-carboxaldehyde (Electrophile) B->C - H2O (DCE, RT) D (4-Methoxy-phenyl)- thiophen-3-ylmethyl-amine C->D NaBH(OAc)3 (Selective Reduction)

Reductive amination pathway for synthesizing (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine.

Structure-Activity Relationship (SAR) Context

In the context of drug development, the specific topological arrangement of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine is highly deliberate. The thiophene ring acts as a classical bioisostere for a phenyl ring, maintaining similar lipophilicity (LogP) while altering the metabolic liability profile due to the sulfur atom's electron lone pairs. Furthermore, the 3-yl attachment (as opposed to the 2-yl attachment) alters the vector of the secondary amine, which can dramatically shift the binding thermodynamics when fitting into the hydrophobic pocket of a target kinase or GPCR. Accurate SMILES and InChIKey indexing ensures that these subtle positional isomers are never conflated during high-throughput virtual screening (HTVS).

References

Protocols & Analytical Methods

Method

Application Note: (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine as a Strategic Scaffold in Medicinal Chemistry

Executive Summary (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine (systematically named 4-Methoxy-N-(thiophen-3-ylmethyl)aniline, CAS: 341008-32-0) is a highly versatile secondary amine building block. It is prominently uti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine (systematically named 4-Methoxy-N-(thiophen-3-ylmethyl)aniline, CAS: 341008-32-0) is a highly versatile secondary amine building block. It is prominently utilized in fragment-based drug discovery (FBDD) campaigns, serving as a critical intermediate for synthesizing novel therapeutics. Notably, this scaffold has been successfully deployed in the development of1 and in the synthesis of 2. This protocol guide details the mechanistic rationale for its structural components, its de novo synthesis via reductive amination, and its downstream application in amide coupling workflows.

Physicochemical Profiling and Structural Rationale

Before deploying this intermediate in a synthetic campaign, it is crucial to understand the causality behind its structural advantages in drug design:

  • The Thiophene Moiety: Thiophene acts as a classic bioisostere for a phenyl ring but offers unique π -stacking geometries and sulfur-mediated hydrogen bonding. In the context of CYP121 inhibitors, the thiophene ring is specifically chosen to bind distally to the heme cofactor, occupying a narrow hydrophobic pocket that a standard phenyl ring cannot optimally fill.

  • The 4-Methoxyphenyl Group: The electron-donating methoxy group increases the electron density of the aromatic ring. This modulates the basicity ( pKa​ ) of the adjacent secondary amine, making it a highly effective nucleophile for subsequent acylation or alkylation steps without requiring harsh basic conditions.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 4-Methoxy-N-(thiophen-3-ylmethyl)aniline
CAS Registry Number 341008-32-0
Molecular Formula C12​H13​NOS
Molecular Weight 219.30 g/mol
Density 1.2±0.1 g/cm3
Boiling Point 355.6±27.0∘C at 760 mmHg
SMILES COc1ccc(cc1)NCc1cscc1

(Data curated from 3 and 4)

Primary Synthesis: Reductive Amination Protocol

The synthesis of the intermediate relies on the condensation of5.

Causality of Reagents: We select Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) over Sodium Borohydride ( NaBH4​ ) because it is a milder reducing agent. It selectively reduces the transient imine without reducing the unreacted aldehyde, minimizing alcohol side products. The addition of a catalytic amount of acetic acid facilitates imine formation by protonating the carbonyl oxygen, increasing its electrophilicity.

ReductiveAmination A 3-Thiophenecarboxaldehyde (Electrophile) C Imine Intermediate (Schiff Base) A->C + H+ - H2O B 4-Methoxyaniline (Nucleophile) B->C D 4-Methoxy-N-(thiophen-3- ylmethyl)aniline C->D NaBH(OAc)3 DCE, RT

Figure 1: Mechanistic pathway of selective reductive amination for intermediate synthesis.

Protocol 1: Synthesis of 4-Methoxy-N-(thiophen-3-ylmethyl)aniline
  • Imine Formation: In an oven-dried round-bottom flask under nitrogen, dissolve 4-methoxyaniline (1.0 eq, 10.0 mmol) and 3-thiophenecarboxaldehyde (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add glacial acetic acid (1.0 eq, 10.0 mmol) to catalyze Schiff base formation. Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the amine spot and the appearance of a new, less polar UV-active spot indicates complete imine formation.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)3​ (1.5 eq, 15.0 mmol) over 15 minutes to control the exothermic release of hydrogen gas. Remove the ice bath and stir at room temperature for 12 hours.

  • Quenching & Workup: Quench the reaction slowly with saturated aqueous NaHCO3​ (20 mL). Rationale: This neutralizes the acetic acid and decomposes excess hydride safely. Extract the aqueous layer with Dichloromethane (DCM, 3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (gradient 5-20% EtOAc in Hexanes) to yield the pure secondary amine.

Downstream Application: FBDD & Lead Generation

In fragment-based drug discovery, smaller molecular fragments are merged to create high-affinity leads. 4-Methoxy-N-(thiophen-3-ylmethyl)aniline serves as a critical merged scaffold. For example, the secondary amine is coupled to pyrazole or benzamide derivatives to form hydrogen bonds with active site residues, generating low micromolar CYP121 inhibitors.

FBDD_Workflow F1 Fragment 1 (Thiophene Scaffold) M In Silico Fragment Merging (PDB: 4G47 -> 4KTL) F1->M F2 Fragment 2 (Aminopyrazole) F2->M S Amide Coupling via Secondary Amine M->S Scaffold Selection T CYP121 Inhibitor Lead (Low Micromolar Affinity) S->T Biochemical Validation

Figure 2: Fragment merging workflow utilizing the thiophene-amine intermediate.

Protocol 2: Amide Coupling for Lead Generation

To convert the intermediate into an active therapeutic lead, a robust amide coupling is required.

  • Activation: Dissolve the desired carboxylic acid fragment (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to form the active OAt ester.

    • Causality: HATU is specifically chosen over standard EDC/HOBt for secondary amines due to its superior efficiency in overcoming the steric hindrance associated with the bulky N-(thiophen-3-ylmethyl) group.

  • Coupling: Add 4-Methoxy-N-(thiophen-3-ylmethyl)aniline (1.0 eq) to the activated mixture. Stir at room temperature for 4-6 hours.

    • Validation Checkpoint 2: Perform LC-MS analysis. The target mass [M+H]+ should be the dominant peak, confirming the complete consumption of the starting amine.

  • Isolation: Dilute with Ethyl Acetate and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3​ , and LiCl (5% aqueous). Rationale: The aqueous LiCl wash is highly effective at partitioning DMF out of the organic layer. Dry and concentrate for final HPLC purification.

Sources

Application

Application Note: Solvent Selection and Optimization for Reactions Involving (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine

Executive Summary & Substrate Profiling For drug development professionals and synthetic chemists, optimizing the reaction conditions for complex secondary amines is a critical step in process chemistry. (4-Methoxy-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

For drug development professionals and synthetic chemists, optimizing the reaction conditions for complex secondary amines is a critical step in process chemistry. (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine (hereafter referred to as Compound 1 ) presents a unique set of stereoelectronic challenges.

Structurally, Compound 1 is an N-alkylated aniline derivative. The nitrogen lone pair is partially delocalized into the 4-methoxyphenyl ring. While the strongly electron-donating para-methoxy group (+M effect) enhances its nucleophilicity relative to an unsubstituted aniline, it remains significantly less nucleophilic than purely aliphatic secondary amines. Furthermore, the molecule contains a thiophen-3-ylmethyl moiety. The sulfur atom in the thiophene ring acts as a soft Lewis base, which introduces a severe risk of catalyst poisoning in transition-metal-mediated workflows.

This application note provides a causality-driven guide to selecting the optimal solvent systems for three fundamental transformations involving Compound 1 : Amide Coupling, Buchwald-Hartwig N-Arylation, and Nucleophilic N-Alkylation.

G A Substrate: (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine B Amide Coupling A->B C Buchwald-Hartwig N-Arylation A->C D N-Alkylation (SN2) A->D B1 Challenge: Aniline-like Nucleophilicity Solution: High-Energy Activation B->B1 C1 Challenge: Thiophene Pd-Poisoning Solution: Non-coordinating Solvents C->C1 D1 Challenge: Transition State Energy Solution: Polar Aprotic Solvents D->D1 B2 Preferred Solvents: Toluene, DMF, or Aq. THF B1->B2 C2 Preferred Solvents: Toluene, 1,4-Dioxane C1->C2 D2 Preferred Solvents: DMF, DMSO D1->D2

Figure 1: Solvent selection decision matrix based on reaction class and substrate challenges.

Amide Bond Formation: Overcoming Electronic and Steric Hindrance

Because Compound 1 exhibits aniline-like nucleophilicity and secondary amine steric hindrance, standard carbodiimide couplings (e.g., EDC/HOBt in DCM) often result in sluggish kinetics and poor yields.

Mechanistic Causality in Solvent Selection

To force the amidation, highly reactive acylating agents (like acid chlorides) or potent uronium salts (like HATU) are required. When using acid chlorides, non-polar solvents like Toluene are highly effective. Toluene drives the precipitation of the triethylammonium chloride byproduct, shifting the reaction equilibrium forward[1]. Conversely, for large-scale couplings using free carboxylic acids, DMF or aqueous/organic mixtures (e.g., with DMT-MM) are preferred. DMT-MM has shown superior yields for secondary amines in aqueous media by stabilizing the activated intermediate against hydrolysis while maintaining amine solubility[2]. Furthermore, large-scale process chemistry frequently utilizes solvents like EtOAc or THF to balance reagent solubility and facilitate downstream product isolation without the reprotoxic concerns of DMF[3].

Table 1: Solvent & Reagent Matrix for Amide Coupling
Solvent SystemActivation ReagentDielectric Constant (ε)Efficacy for Compound 1Mechanistic Rationale
Toluene Acid Chloride2.4High Excellent for Schotten-Baumann type reactions; byproduct precipitation drives kinetics[1].
DMF / NMP HATU / DIPEA37.0High Solvates the highly polar uronium transition state; overcomes steric hindrance.
Aq. THF (1:1) DMT-MMVariableModerate/High Water-compatible coupling; highly effective for hindered secondary amines[2].
DCM EDC / HOBt8.9Low Insufficient activation energy for anilines; slow kinetics lead to reagent degradation.
Protocol 1: Synthesis of N-[(Thiophen-3-yl)methyl]benzamides

Self-Validating Workflow utilizing Acid Chloride Activation in Toluene.

  • Preparation: In an oven-dried, argon-purged reaction vessel, dissolve the target benzoic acid derivative (1.0 equiv) in anhydrous toluene (0.2 M). Add a catalytic amount of DMF (1-2 drops).

  • Activation: Add thionyl chloride (10.0 equiv) dropwise at room temperature. Heat the mixture to 80 °C for 2 hours.

  • Concentration: Remove excess thionyl chloride and toluene in vacuo to yield the crude acid chloride. Re-dissolve in anhydrous toluene (0.2 M).

  • Coupling: Cool the solution to 0 °C. Add Compound 1 (1.1 equiv) followed by triethylamine (3.0 equiv) dropwise.

  • Validation Checkpoint: A dense white precipitate (triethylammonium chloride) should form immediately upon base addition. This visual cue validates the successful deprotonation and nucleophilic attack.

  • Completion: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the secondary amine is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. The biphasic nature of toluene allows for direct phase separation, minimizing solvent-swap steps[3].

Buchwald-Hartwig N-Arylation: Mitigating Catalyst Poisoning

Coupling Compound 1 with an aryl halide to form a sterically encumbered tertiary amine requires palladium catalysis. The primary failure mode here is catalyst poisoning . The thiophene ring is a soft Lewis base that can outcompete the phosphine ligand for the Pd(0)/Pd(II) center, leading to off-cycle resting states and eventual catalyst aggregation (Pd black).

Mechanistic Causality in Solvent Selection

In palladium-catalyzed cross-couplings, the choice of solvent is critical to maintaining the active catalytic species. Non-polar aprotic solvents like 1,4-Dioxane or Toluene are strictly required[4]. Polar aprotic solvents like DMF or NMP solvate the metal center too effectively, promoting the dissociation of the bulky dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos). Once the ligand dissociates, the thiophene moiety of Compound 1 irreversibly binds to the palladium, terminating the catalytic cycle[4].

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA Aryl Halide AC Amine Coordination OA->AC Pd(II) Complex Poison Off-Cycle Poisoning (Thiophene Binding) AC->Poison DMF / NMP (Promotes) DE Deprotonation AC->DE Base Poison->AC Toluene / Dioxane (Suppresses) RE Reductive Elimination DE->RE RE->Pd0 Product

Figure 2: Buchwald-Hartwig catalytic cycle showing solvent-dependent thiophene poisoning risks.

Table 2: Solvent Optimization for Buchwald-Hartwig Amination
SolventPolarityCatalyst CompatibilityThiophene Poisoning RiskRecommendation
1,4-Dioxane Non-polarExcellentLowPrimary Choice. Excellent solubility for inorganic bases (Cs₂CO₃) at reflux[4].
Toluene Non-polarExcellentLowStrong Alternative. Maintains strong Pd-Ligand coordination.
THF Polar AproticModerateModerateUsable, but lower yields observed due to competitive binding[4].
DMF / NMP Polar AproticPoorHighAvoid. Promotes ligand dissociation and thiophene coordination[4].
Protocol 2: Pd-Catalyzed N-Arylation in 1,4-Dioxane

Self-Validating Workflow for C-N Cross-Coupling.

  • Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), Compound 1 (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), RuPhos (5.0 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition & Degassing: Add anhydrous, rigorously degassed 1,4-Dioxane (0.1 M). Critical Step: Oxygen will rapidly oxidize the electron-rich phosphine ligand. Perform three freeze-pump-thaw cycles.

  • Validation Checkpoint 1 (Initiation): Upon heating to 100 °C, the suspension should transition from a dark purple/brown (Pd₂(dba)₃) to a deep, homogeneous red/orange. This indicates successful generation of the active Pd(0)Lₙ species.

  • Validation Checkpoint 2 (Failure Mode): If the solution turns opaque black and a mirror forms on the glassware, the catalyst has precipitated as Pd(0) black. This indicates either oxygen ingress or solvent-induced ligand dissociation (often caused by using DMF instead of Dioxane).

  • Completion: Stir at 100 °C for 12-16 hours. Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and Pd residue.

Nucleophilic N-Alkylation (Menshutkin-Type Reaction)

When alkylating Compound 1 with an alkyl halide (e.g., benzyl bromide) to form a tertiary amine, the reaction proceeds via an Sₙ2 transition state.

Mechanistic Causality in Solvent Selection

The rate of the Menshutkin reaction is profoundly influenced by the solvent's ability to stabilize the developing charge in the transition state. Polar aprotic solvents such as DMF provide the most significant rate enhancements by effectively stabilizing the polar transition state without deactivating the nucleophile[5]. Conversely, polar protic solvents (like Methanol or Ethanol) form a hydrogen-bonded "solvent cage" around the amine's lone pair. This cage must be energetically disrupted for the nucleophilic attack to occur, drastically increasing the activation energy and slowing the reaction[5].

Protocol 3: Sₙ2 Alkylation in Polar Aprotic Media

Self-Validating Workflow for Tertiary Amine Synthesis.

  • Setup: Dissolve Compound 1 (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add K₂CO₃ (2.0 equiv). Stir for 10 minutes at room temperature.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise.

  • Validation Checkpoint: The reaction mixture should become slightly exothermic. Monitor the internal temperature; a spike indicates rapid Sₙ2 displacement.

  • Completion: Stir for 4-6 hours at room temperature.

  • Workup: Quench with a large volume of ice water (5x the volume of DMF) to precipitate the highly lipophilic tertiary amine product, effectively washing away the DMF and inorganic salts.

References

  • "A Comparative Analysis of Solvent Effects on the Alkylation of Secondary Amines: A Represent
  • "A comparative study of amide-bond forming reagents in aqueous media", Luxembourg Bio Technologies,
  • "N-[(Thiophen-3-yl)
  • "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution", ACS Public
  • "Optimizing base and solvent for Buchwald-Hartwig amin

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification & Handling of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound Profile: (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine (CAS: 341008-32-0) is a secondary amine featuring an electron-rich 4-met...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound Profile: (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine (CAS: 341008-32-0) is a secondary amine featuring an electron-rich 4-methoxyphenyl (anisidine) moiety and a thiophen-3-ylmethyl group.

Core Physicochemical Challenges

Before executing any purification protocol, it is critical to understand the causality behind the specific handling challenges of this molecule:

  • Attenuated Basicity: Unlike standard aliphatic secondary amines (which have a pKa ~10), this compound is an N-alkylated aniline derivative. The delocalization of the nitrogen lone pair into the 4-methoxyphenyl ring significantly lowers its basicity (conjugate acid pKa ~4.5–5.5).

  • Oxidation Susceptibility: The electron-donating methoxy group makes the aromatic system and the amine lone pair highly susceptible to air oxidation. If left exposed, the compound will rapidly degrade, darkening from a pale yellow oil to a dark brown residue.

  • Silanol Affinity: Despite its lower basicity, the secondary nitrogen remains a strong hydrogen-bond acceptor, leading to severe peak tailing and irreversible adsorption on bare silica gel during chromatography.

Troubleshooting & FAQs

Q1: Why did my product remain in the organic layer during the acid wash?

The Issue: You attempted an acid-base extraction using a weak acid (e.g., 10% citric acid or saturated NH4​Cl ), but the amine did not partition into the aqueous layer. The Causality: Because this compound is an aniline derivative, its basicity is too low to be fully protonated by weak acids. It requires a stronger acid to form the [1]. The Solution: Use 1M to 2M Hydrochloric Acid (HCl). This ensures complete protonation without being so concentrated that it risks cleaving the methoxy ether or polymerizing the thiophene ring.

Q2: My compound is streaking down the column and co-eluting with impurities. How do I fix this?

The Issue: TLC shows a long streak rather than a tight spot, and column fractions contain mixed products. The Causality: The acidic silanol ( -SiOH ) groups on the silica gel stationary phase are hydrogen-bonding with the amine, causing it to stick and drag during elution. The Solution: Deactivate the silica gel by modifying the mobile phase with a sacrificial base, such as[2].

Q3: The freebase is an oil that degrades over time. How can I store it long-term?

The Issue: The purified freebase amine turns brown and shows degradation peaks on NMR after a few weeks in the refrigerator. The Causality: The free lone pair on the nitrogen facilitates oxidative degradation pathways. The Solution: Convert the freebase into a hydrochloride (HCl) salt. Protonating the nitrogen ties up the lone pair, drastically increasing oxidative stability and yielding a highly crystalline solid ideal for long-term storage.

Validated Experimental Protocols

Protocol A: Optimized Acid-Base Extraction

Use this for initial bulk purification to remove neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidification: Transfer to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and vent frequently.

  • Separation: Allow the layers to separate. The protonated amine is now in the aqueous layer. Drain and keep the aqueous layer. Discard the organic layer containing neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) dropwise until the pH is >10 (verify with pH paper). The solution will become cloudy as the freebase amine oils out.

  • Extraction: Extract the basified aqueous layer three times with fresh Ethyl Acetate.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

AcidBaseExtraction Crude Crude Mixture in Organic Solvent (Contains Neutral Impurities) AddHCl Add 1M HCl (aq) & Separate Layers Crude->AddHCl OrgLayer1 Organic Layer (Neutral Impurities) AddHCl->OrgLayer1 Discard AqLayer1 Aqueous Layer (Amine-HCl Salt) AddHCl->AqLayer1 Keep AddBase Add 2M NaOH (aq) to pH > 10 AqLayer1->AddBase Extract Extract with EtOAc & Separate AddBase->Extract OrgLayer2 Organic Layer (Pure Freebase Amine) Extract->OrgLayer2 Keep AqLayer2 Aqueous Layer (Waste Salts) Extract->AqLayer2 Discard

Workflow for the acid-base extraction of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine.

Protocol B: Triethylamine-Modified Flash Chromatography

Use this for polishing and removing structurally similar amine impurities.

  • Eluent Preparation: Prepare the desired mobile phase (e.g., Hexane/EtOAc 70:30). Add 1% (v/v) Triethylamine ( Et3​N ) to the mixture and stir well.

  • Column Packing: Slurry-pack the silica gel column using the Et3​N -modified eluent. Flush the column with at least 2 column volumes of the eluent to fully deactivate the silanol groups.

  • Loading: Dissolve the amine in a minimum amount of the modified eluent and load it onto the column.

  • Elution: Run the column normally. The Et3​N will occupy the acidic sites on the silica, allowing your secondary amine to elute as a sharp, symmetrical band.

ChromatographyLogic Start Evaluate TLC of Amine Decision Is severe tailing observed? Start->Decision Yes Yes: Silanol Interaction Decision->Yes Yes No No: Proceed Normally Decision->No No Action Add 1% Et3N to Eluent & Pre-treat Column Yes->Action Run Run Flash Chromatography No->Run Action->Run

Decision logic for resolving chromatographic tailing in secondary amines.

Protocol C: Hydrochloride Salt Formation & Recrystallization

Use this for final high-purity isolation and long-term storage.

  • Dissolution: Dissolve the purified freebase amine in anhydrous Diethyl Ether or Isopropanol.

  • Salt Formation: While stirring vigorously at 0 °C, add 1.1 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise. A white to off-white precipitate should form immediately.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Collect the solid by vacuum filtration and wash with cold anhydrous ether.

  • Recrystallization: Dissolve the crude salt in a minimum amount of boiling Ethanol. Slowly cool to room temperature, then transfer to a 4 °C refrigerator overnight to yield high-purity crystals.

Quantitative Data Summary

Purification TechniqueTypical Purity AchievedTypical Yield RangePrimary Utility & Notes
Acid-Base Extraction 85 – 92%85 – 95%Excellent for removing non-basic impurities. Requires 1M HCl due to the compound's attenuated basicity.
Modified Chromatography 95 – 98%70 – 85%Essential for separating structurally similar byproducts. 1% Et3​N modifier is mandatory to prevent yield loss from irreversible adsorption.
Salt Recrystallization > 99.5%75 – 90%The ultimate polishing step. Converts the oxidation-prone freebase oil into a stable, highly crystalline solid.

References

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. URL:[Link]

Sources

Optimization

Preventing oxidation of thiophene amines during synthesis

Welcome to the Advanced Synthesis Technical Support Center . This portal is dedicated to resolving critical bottlenecks in the handling, synthesis, and storage of highly sensitive heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . This portal is dedicated to resolving critical bottlenecks in the handling, synthesis, and storage of highly sensitive heterocyclic compounds.

Below is our comprehensive knowledge base article on managing the oxidative instability of thiophene amines (aminothiophenes), a notorious challenge in medicinal chemistry and drug development.

🔬 The Core Problem: Why Do Aminothiophenes Degrade?

Thiophene amines, particularly 2-amino and 3-aminothiophenes, are highly electron-rich heterocycles. The amino group donates significant electron density into the thiophene ring via resonance. This drastically elevates the Highest Occupied Molecular Orbital (HOMO) energy of the molecule, making it highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen.

Upon exposure to air, the sulfur atom can be oxidized to reactive thiophene S-oxides or epoxides[1][2]. These intermediates, alongside radical cations formed via SET, rapidly undergo irreversible intermolecular cross-linking. The macroscopic result is the rapid transformation of your pure product into an intractable, black polymeric tar.

Oxidation A Free Aminothiophene (Electron-Rich) B O2 / Radical Initiation (Air Exposure) A->B C Thiophene S-Oxide / Epoxide (Reactive Intermediate) B->C D Polymerization / Tar Formation (Irreversible Degradation) C->D

Caption: Oxidative degradation pathway of free aminothiophenes into polymeric tar.

💬 Frequently Asked Questions (FAQs)

Q: I am synthesizing 2-aminothiophene via the Gewald reaction. Why does it turn black during solvent removal? A: The Gewald reaction is under thermodynamic control, efficiently funneling polysulfide intermediates into the aromatic 2-aminothiophene ring[3][4]. However, while the formation is thermodynamically favored, the isolated free base is kinetically unstable in air. During solvent removal (especially on a rotary evaporator), the concentration of the electron-rich free base increases while exposed to residual oxygen and heat, triggering rapid oxidative polymerization.

Q: I need to synthesize 3-aminothiophene via decarboxylation. How can I isolate it safely? A: Free 3-aminothiophene is exceptionally unstable on the bench[5]. Do not attempt to isolate the free base. Instead, trap it immediately. The most robust method is to precipitate it as a salt (e.g., hydrochloride or oxalate)[6]. Protonating the amine removes its electron-donating resonance effect, significantly lowering the ring's electron density and deactivating it against oxidation.

Q: Can I modify the structure to make the free base stable? A: Yes. Incorporating electron-withdrawing groups (EWGs) such as cyano (-CN), ester (-COOR), or amide (-CONHR) at the 3-position (for 2-aminothiophenes) pulls electron density away from the ring. This lowers the HOMO energy, making the free base stable enough to handle in ambient air for extended periods.

🛠️ Troubleshooting Guide

Support TicketObserved IssueRoot Cause AnalysisCorrective Action
#AT-101 Product degrades entirely during silica gel chromatography.Silica gel is mildly acidic and possesses active surface silanols that catalyze the oxidation of electron-rich thiophenes.Bypass or Deactivate: Pre-flush the column with 1-2% triethylamine (Et₃N) to neutralize silanols. Better yet, avoid chromatography by using in situ protection (see Protocol 1).
#AT-102 Inconsistent yields and purity across different batches of aminothiophene salts.Trace oxygen dissolved in workup solvents, or pH fluctuations during salt precipitation.Strict Degassing: Purge all workup solvents with Argon for ≥15 minutes. Ensure pH is strictly controlled (< pH 3) to guarantee complete protonation.
#AT-103 Red/brown discoloration during catalytic hydrogenation of nitrothiophenes.Exothermic reduction in the presence of trace oxygen leads to immediate radical formation.Inert Blanketing: Maintain a strict Argon blanket during filtration of the Pd/C catalyst. Never let the filter cake run dry while exposed to air.

📊 Quantitative Stability Data

To guide your experimental design, refer to the following stability metrics for various aminothiophene derivatives.

Derivative FormStorage ConditionAtmosphereApprox. Half-Life / StabilityMechanistic Reason
Free Base (Unsubstituted) Room Temp (20°C)Ambient Air< 2 hours (turns black)High HOMO energy; rapid S-oxidation[1].
Free Base (Unsubstituted) -20°C (Dark)Argon2 - 5 days Thermal and oxidative pathways are kinetically slowed.
Hydrochloride / Oxalate Salt Room Temp (20°C)Ambient Air> 6 months Amine protonation eliminates electron donation[6].
N-Boc / N-Acetyl Protected Room Temp (20°C)Ambient Air> 1 year Inductive/resonance withdrawal stabilizes the ring.
3-Cyano-2-aminothiophene Room Temp (20°C)Ambient Air> 1 year EWG at C3 lowers overall ring electron density.

⚙️ Stabilization Workflows & Methodologies

To successfully isolate and utilize aminothiophenes, you must integrate stabilization directly into your synthetic workflow.

Workflow A Aminothiophene Synthesis (e.g., Gewald Reaction) B Strict Inert Atmosphere (Ar/N2, Degassed Solvents) A->B C Immediate Workup (< 0°C, Avoid Air) B->C D1 In Situ Protection (Boc2O, Ac2O) C->D1 D2 Salt Formation (HCl, Oxalic Acid) C->D2 D3 Direct Coupling (Amide/Buchwald) C->D3 E Stable Aminothiophene Derivative/Salt D1->E D2->E D3->E

Caption: Workflow for preventing oxidation and stabilizing aminothiophenes during synthesis.

Protocol 1: One-Pot Gewald Synthesis with In Situ N-Acetylation

Use this protocol to generate 2-aminothiophenes and immediately protect them, bypassing the isolation of the unstable free base.

  • Condensation: In an oven-dried Schlenk flask under Argon, combine the ketone (1.0 eq), activated nitrile (1.0 eq), and elemental sulfur (1.0 eq) in anhydrous ethanol.

  • Initiation: Add diethylamine (1.0 eq) dropwise at room temperature. Stir for 2-4 hours until the elemental sulfur is fully consumed[3].

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Do not remove the solvent.

  • In Situ Protection: Add pyridine (2.0 eq) followed by dropwise addition of acetic anhydride (Ac₂O, 1.5 eq). Stir for 1 hour at 0°C, then allow to warm to room temperature.

  • Self-Validating Checkpoint: Analyze the mixture via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly fluorescent free base spot and the emergence of a UV-active, higher Rf​ spot confirms successful protection. If the solution turns opaque black, the inert atmosphere was compromised, and the batch must be discarded.

  • Workup: Quench with saturated aqueous NaHCO₃ (degassed). Extract with degassed ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to yield the stable N-(thiophen-2-yl)acetamide.

Protocol 2: Generation and Isolation of 3-Aminothiophene Oxalate Salt

Use this protocol to isolate 3-aminothiophene as a bench-stable salt following decarboxylation[5][6].

  • Decarboxylation: Suspend methyl-3-amino-2-thiophenecarboxylate in a high-boiling inert solvent (e.g., toluene) and heat to reflux under a strict Argon atmosphere until decarboxylation is complete (monitored by TLC).

  • Cooling & Blanketing: Cool the reaction rapidly to 0°C. Maintain a positive pressure of Argon.

  • Salt Precipitation: Slowly add a 1.1 eq solution of anhydrous oxalic acid dissolved in degassed diethyl ether. A precipitate will form immediately.

  • Filtration: Filter the precipitate using a Schlenk frit or under an inverted funnel with a heavy stream of Argon. Wash with cold, degassed ether.

  • Self-Validating Checkpoint: The isolated oxalate salt must appear as a white to pale-tan crystalline solid. Dissolve a 1 mg aliquot in D₂O for NMR; the absence of broad polymeric baseline humps validates the integrity of the monomeric salt. Store at -20°C in a desiccator.

📚 References

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. Source: chemrxiv.org. URL:

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry. Source: acs.org. URL:

  • US3855243A - 3-aminoacylamino thiophenes - Google Patents. Source: google.com. URL:

  • Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. Source: acs.org. URL:

  • preparation of 3-aminothiophene - ECHEMI. Source: echemi.com. URL:

  • Thiophene S-Oxides | IntechOpen. Source: intechopen.com. URL:

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges associated with isolating and purifying (4-Methoxy-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges associated with isolating and purifying (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine (CAS: 341008-32-0).

Because this molecule features a flexible, lipophilic thiophene ring and an electron-rich 4-methoxyphenyl group, the free base often presents as a viscous oil or a low-melting amorphous solid[1]. Consequently, purification is most effectively achieved by converting the free base into a highly ordered hydrochloride (HCl) salt. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure reproducible crystallization.

Part 1: Quantitative Data & Solvent Selection

Before initiating recrystallization, it is critical to select the correct solvent system based on the physical state of your target compound.

Table 1: Physicochemical Properties & Solvent Selection Matrix

Compound FormTypical State at 25 °COptimal Recrystallization SystemAnti-SolventExpected Recovery
Free Base Viscous Oil / Amorphous SolidEthyl Acetate / Hexane (20:80)Hexane50–60%
HCl Salt Crystalline SolidBoiling Absolute EthanolDiethyl Ether75–85%
Part 2: Logical Workflow for Purification

The decision tree below outlines the standard operational procedure for handling this secondary amine.

RecrystallizationWorkflow Start Impure (4-Methoxy-phenyl)- thiophen-3-ylmethyl-amine CheckState Physical State at RT? Start->CheckState FreeBase Free Base Recrystallization (Hexane/EtOAc) CheckState->FreeBase Solid SaltForm Convert to HCl Salt (Methanolic HCl + Et2O) CheckState->SaltForm Viscous Oil OilingOut Issue: Oiling Out? FreeBase->OilingOut SaltRecryst Salt Recrystallization (Boiling EtOH / Et2O) SaltForm->SaltRecryst SaltRecryst->OilingOut FixOil Add EtOH, Reheat, Seed Crystals OilingOut->FixOil Yes Success Pure Crystalline Amine / Salt OilingOut->Success No FixOil->Success

Logical workflow for recrystallizing (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine.

Part 3: Self-Validating Experimental Protocols
Protocol A: Hydrochloride Salt Formation and Recrystallization

This is the industry-standard approach for purifying lipophilic secondary amines[2].

  • Dissolution: Dissolve the crude free base in anhydrous diethyl ether ( 10 mL/g ).

    • Causality: Diethyl ether is a non-polar solvent that readily dissolves the lipophilic free base but acts as a strong anti-solvent for the highly polar HCl salt, driving precipitation.

  • Salt Formation: Cool the solution to 0 °C in an ice bath. Dropwise, add 1.5 equivalents of 3M methanolic HCl[2].

    • Causality: The low temperature controls the exothermic protonation of the secondary amine, preventing solvent boil-off and minimizing thermal degradation.

    • Self-Validation Checkpoint: A white/off-white precipitate should form immediately. Spot the supernatant on wet pH paper; a pH of 1-2 confirms complete salt formation.

  • Isolation: Collect the crude amorphous solid via vacuum filtration.

  • Recrystallization: Transfer the crude salt to a flask and add a minimum volume of boiling absolute ethanol until just dissolved[2].

    • Causality: Ethanol provides a steep temperature-solubility gradient for amine hydrochlorides, which is mathematically required for high-yield cooling crystallization.

  • Cooling & Anti-Solvent Addition: Remove from heat and allow the solution to cool slowly to room temperature. If crystallization is incomplete, add an equal volume of diethyl ether dropwise.

    • Self-Validation Checkpoint: The appearance of a persistent, milky turbidity that does not dissipate upon swirling confirms the metastable saturation point has been reached.

  • Harvesting: Cool the mixture to 4 °C overnight. Filter the highly ordered crystals and dry under high vacuum.

Part 4: Troubleshooting & FAQs

Q1: During the cooling phase, my compound is "oiling out" (forming a biphasic liquid mixture at the bottom of the flask) instead of forming crystals. How do I fix this? A1: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point in that specific solvent mixture. Instead of solid-liquid nucleation, the system undergoes liquid-liquid phase separation.

  • The Fix: Reheat the mixture until it is completely homogeneous. Add a small volume (1-2 mL) of your "good" solvent (Ethanol for the salt, Ethyl Acetate for the free base) to lower the cloud point below the crystallization temperature. Cool the solution much more slowly (e.g., in a warm water bath that cools to room temperature overnight). Introduce a seed crystal or scratch the inside of the glass flask with a glass rod to lower the activation energy for nucleation.

OilingOutMechanism Supersat Supersaturated Solution (Cooling Phase) CloudPt Cloud Point Reached (Liquid-Liquid Separation) Supersat->CloudPt Rapid cooling / Poor solvent Metastable Metastable Zone (Nucleation) Supersat->Metastable Slow cooling / Optimal solvent Amorphous Amorphous Oil / Gum (Impure) CloudPt->Amorphous Crystalline Ordered Crystal Lattice (Pure) Metastable->Crystalline Seeding / Scratching

Mechanistic pathway of oiling out versus successful solid-liquid crystallization.

Q2: The recovered crystals of my HCl salt are discolored (pink or brown). What causes this, and how can it be removed? A2: The 4-methoxyphenyl moiety is highly electron-rich. Secondary anilines of this type are susceptible to trace air oxidation, forming highly colored, conjugated quinone-imine byproducts[3].

  • The Fix: During the boiling ethanol step of Protocol A, add activated charcoal (Norit) at approximately 5–10% w/w. Boil the suspension for 5 minutes, then perform a hot filtration through a pre-warmed pad of Celite. The porous carbon matrix will selectively intercalate and adsorb the planar, conjugated colored impurities, yielding a colorless filtrate for crystallization.

Q3: I am getting a very low yield of the HCl salt after adding the diethyl ether anti-solvent. Where is my compound? A3: Amine hydrochlorides are highly hygroscopic. If the methanolic HCl used contained excess water, or if ambient moisture condensed in the cold flask during precipitation, the highly polar salt will remain dissolved in the aqueous/alcoholic phase rather than precipitating.

  • The Fix: Ensure all solvents are strictly anhydrous. If water contamination is suspected, evaporate the entire mother liquor to dryness under reduced pressure. Azeotrope the residue with toluene ( 2×10 mL ) to drive off residual water, and restart the recrystallization from fresh absolute ethanol.

Part 5: References
  • Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors Source: National Center for Biotechnology Information (PMC5841242) URL:[Link]

  • Improved synthesis and physicochemical characterization of the selective serotonin 2A receptor agonist 25CN-NBOH Source: National Center for Biotechnology Information (PMC8864551) URL:[Link]

  • Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process Source: Organic Syntheses (Vol. 90, p. 74) URL:[Link]

Sources

Optimization

Minimizing side reactions in (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine production

Welcome to the Technical Support Center for the synthesis of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges of performing reductive aminations with highly electron-rich anilines and sulfur-containing heterocycles.

In this guide, we will dissect the causality behind common side reactions, establish a self-validating experimental protocol, and provide authoritative solutions to ensure high yield and purity in your drug development workflows.

Section 1: Mechanistic Pathway & Side Reaction Profiling

The synthesis of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine relies on the condensation of p-anisidine (4-methoxyaniline) with thiophene-3-carboxaldehyde, followed by reduction. Because p-anisidine is highly electron-rich, it readily forms the imine but also makes the resulting secondary amine product extremely nucleophilic. This inherent nucleophilicity, combined with the reactivity of the thiophene moiety, opens the door to several competing side reactions.

Pathway A p-Anisidine + Thiophene-3-carboxaldehyde B Imine Intermediate A->B -H2O D Side Product: Thiophen-3-ylmethanol A->D Direct Reduction (Excess/Strong Reductant) C Desired Product: Secondary Amine B->C STAB Reduction (pH 5-6) E Side Product: Tertiary Amine C->E + Aldehyde (Over-alkylation)

Fig 1: Reaction pathways showing desired secondary amine synthesis versus common side reactions.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing significant amounts of tertiary amine (over-alkylation) instead of the desired secondary amine? Root Cause: Over-alkylation is a typical drawback in direct reductive amination protocols[1]. Because the methoxy group donates electron density into the aromatic ring, the resulting secondary amine is highly nucleophilic and will readily attack another molecule of thiophene-3-carboxaldehyde to form an unwanted tertiary amine. Solution: Transition from a "direct" to an "indirect" (stepwise) reductive amination. By allowing the imine to fully form before introducing the reducing agent, you eliminate the presence of free aldehyde that the secondary amine could react with[2]. Additionally, utilize Sodium Triacetoxyborohydride (STAB) as your reductant, as it is exceptionally mild and selective[2].

Q2: My aldehyde is being consumed, but I am recovering thiophen-3-ylmethanol instead of the amine. How do I prevent direct aldehyde reduction? Root Cause: If the reducing agent is added too early or if you are using a harsh hydride donor (like NaBH₄), the reductant will attack the thiophene-3-carboxaldehyde directly before it has a chance to condense with the p-anisidine. Solution: Pre-form the imine using a dehydrating agent (e.g., anhydrous MgSO₄) to drive the equilibrium forward. Furthermore, STAB is the preferred reagent because, at pH 6-8, imines are preferentially protonated to iminium ions and are reduced exponentially faster than aldehydes[3].

Q3: I attempted catalytic hydrogenation (H₂ with Pd/C) to avoid boron reagents, but the reaction stalled completely. What happened? Root Cause: Catalyst poisoning. The sulfur atom in the thiophene ring contains lone pairs that coordinate irreversibly to Group VIII metal catalysts (such as Pd, Pt, and Ni)[4]. This chemical deactivation blocks the active sites of the catalyst, preventing the activation of H₂ gas and often resulting in a "pore-mouth" poisoned shell on the catalyst surface[5]. Solution: Abandon noble metal catalytic hydrogenation for this specific substrate. Rely exclusively on hydride donors like STAB or NaBH₃CN.

Troubleshooting Start Reductive Amination Issue OverAlk High Tertiary Amine (Over-alkylation) Start->OverAlk AldRed High Alcohol (Aldehyde Reduction) Start->AldRed Stall Reaction Stalls (Catalyst Poisoning) Start->Stall Sol1 Use Stepwise Protocol or Mild STAB Reagent OverAlk->Sol1 Sol2 Pre-form Imine with MgSO4 Desiccant AldRed->Sol2 Sol3 Switch to Hydride Donor (Avoid Pd/Pt/Ni) Stall->Sol3

Fig 2: Troubleshooting logic tree for resolving common reductive amination side reactions.

Section 3: Quantitative Reagent Selection

To optimize the synthesis, selecting the correct reducing agent is paramount. The table below summarizes the empirical performance of common reductants for this specific thiophene/anisidine system.

Table 1: Quantitative Comparison of Reducing Agents

Reducing AgentSelectivity (Imine vs Aldehyde)Over-alkylation RiskCatalyst Poisoning RiskApplication Recommendation
NaBH(OAc)₃ (STAB) Excellent Low None Optimal. Mild, highly selective at mildly acidic pH; 1,2-Dichloroethane (DCE) is the preferred solvent[2].
NaBH₃CN GoodLowNoneViable, but generates highly toxic HCN gas upon aqueous quenching.
NaBH₄ PoorHighNoneNot recommended. Rapidly reduces the aldehyde directly to thiophen-3-ylmethanol.
H₂ + Pd/C N/AModerateCritical Fails entirely. Thiophene sulfur irreversibly poisons Group VIII metals[4].

Section 4: Validated Experimental Protocol (Self-Validating System)

The following step-by-step methodology utilizes an indirect (stepwise) reductive amination approach to actively suppress over-alkylation and direct aldehyde reduction.

Objective: Synthesize (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine (10 mmol scale).

Step 1: Imine Pre-formation (Dehydration)

  • Charge a flame-dried 100 mL round-bottom flask with p-anisidine (1.23 g, 10 mmol) and thiophene-3-carboxaldehyde (1.12 g, 10 mmol).

  • Add 30 mL of anhydrous 1,2-dichloroethane (DCE).

    • Causality Check: DCE is the preferred solvent for STAB reductions as it maximizes the solubility of the reducing agent and minimizes solvolysis side reactions[2].

  • Add anhydrous MgSO₄ (2.0 g) as a desiccant. Stir at room temperature for 4 hours under an inert N₂ atmosphere (to prevent p-anisidine oxidation).

  • Validation Check: Monitor by LC-MS. The disappearance of the aldehyde peak and formation of the imine mass (m/z ~218) confirms successful condensation. Do not proceed until the aldehyde is <5% to prevent direct reduction to the alcohol.

Step 2: Selective Reduction

  • Filter the mixture under N₂ to remove the MgSO₄. Return the clear filtrate to the reaction flask.

  • Cool the mixture to 0 °C in an ice bath.

    • Causality Check: Cooling minimizes the exothermic degradation of the reducing agent and increases kinetic selectivity for the iminium ion over any residual aldehyde.

  • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) in three portions over 15 minutes.

  • Add glacial acetic acid (0.60 g, 10 mmol, 1 equiv) to adjust the pH to ~5-6.

    • Causality Check: At this pH, the imine is protonated to a highly electrophilic iminium ion, which is reduced exponentially faster than the carbonyl, ensuring complete chemoselectivity[3].

  • Stir for 12 hours, allowing the reaction to slowly warm to room temperature.

Step 3: Quench and Extraction

  • Quench the reaction carefully with 20 mL of saturated aqueous NaHCO₃.

    • Validation Check: Vigorous gas evolution (CO₂) indicates the successful destruction of unreacted STAB and acetic acid. Wait until bubbling ceases.

  • Separate the organic layer. Extract the aqueous layer with DCE (2 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure secondary amine.

Section 5: References

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Sciencemadness.org URL:

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines Source: NIH.gov (PMC) URL:

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures 1 Source: ACS Publications (The Journal of Organic Chemistry) URL:

  • Catalyst poisoning Source: Wikipedia URL:

  • Comparative Study of the Deactivation of Group Viii Metal Catalysts by Thiophene Poisoning in Ethylbenzene Hydrogenation Source: Scilit.com URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Profiles for Thiophene Amine Synthesis

Welcome to the Application Support Center. As researchers and drug development professionals, you know that synthesizing thiophene amines—critical bioisosteres in medicinal chemistry—requires precise thermodynamic contro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you know that synthesizing thiophene amines—critical bioisosteres in medicinal chemistry—requires precise thermodynamic control. Whether you are building 2-aminothiophenes via the multicomponent Gewald reaction, coupling halothiophenes via Buchwald-Hartwig amination, or performing reductive aminations on thiophenecarboxaldehydes, temperature is the master variable dictating chemoselectivity and yield.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to ensure your syntheses are reproducible and scalable.

FAQ: Mechanistic Causality & Temperature Effects

Q1: Why does my Gewald reaction yield drop when I increase the temperature to accelerate the reaction? A1: The Gewald multicomponent synthesis (ketone + activated nitrile + elemental sulfur) is a delicate balance of two kinetic steps. The initial Knoevenagel condensation is exothermic and rapid, but the subsequent thiolation and ring closure require thermal energy to overcome the activation barrier. However, elemental sulfur is highly sensitive to overheating. Increasing the temperature beyond 80–100 °C promotes the formation of polysulfides and drives the thermal degradation of the cyanoacetate intermediate. Microwave-assisted protocols demonstrate that 50 °C is the thermodynamic sweet spot, yielding 95% of the desired 2-aminothiophene, whereas pushing the temperature to 100 °C causes a measurable yield reduction to 88%[1].

Q2: What is the optimal temperature profile for the Buchwald-Hartwig amination of deactivated bromothiophenes? A2: Thiophenes are electron-rich heterocycles, which paradoxically makes the oxidative addition of Palladium into the C–Br bond more challenging compared to standard electron-deficient aryl halides. You must supply sufficient thermal energy to drive oxidative addition without destroying your catalyst. Temperatures between 100 °C and 110 °C are optimal. For example, coupling 6-bromobenzo[b]thiophenes using Pd(OAc)₂ and BINAP requires exactly 100 °C in toluene[2]. If you are utilizing green solvents like eucalyptol, 110 °C provides the ideal kinetic energy to achieve yields up to 88%[3]. Exceeding 120 °C often leads to phosphine ligand dissociation and the precipitation of inactive palladium black.

Q3: How does temperature dictate chemoselectivity in the reductive amination of thiophenecarboxaldehydes? A3: In reductive amination, the goal is to reduce the imine intermediate without hydrogenating the sensitive thiophene ring. High temperatures typically risk over-alkylation or heteroaromatic reduction. When using a robust Fe₃O₄@SiO₂-Ni catalyst under 20 bar of H₂, a temperature of 115 °C selectively yields the target amine without degrading the thiophene core[4]. Alternatively, if you are employing a Leuckart-Wallach approach, traditional methods require harsh temperatures (>180 °C) that generate unwanted N-formyl derivatives. By switching to a Cp*Rh(III) catalyst, you can lower the temperature profile to a highly selective 50–70 °C, completely bypassing formyl byproduct formation[5].

Diagnostic Workflows & Troubleshooting

Gewald_Temp Start Gewald Reaction (Ketone + Nitrile + S8) Knoevenagel Knoevenagel Condensation (Exothermic) Start->Knoevenagel Thiolation Thiolation & Cyclization (Endothermic barrier) Knoevenagel->Thiolation TempLow < 40 °C Incomplete Cyclization Thiolation->TempLow Low Heat TempOpt 50 - 80 °C Optimal Kinetics Thiolation->TempOpt Controlled Heat TempHigh > 100 °C Degradation & Side Reactions Thiolation->TempHigh Overheating

Fig 1. Temperature dependency in the Gewald multicomponent synthesis of 2-aminothiophenes.

Buchwald_Temp Issue Low Yield in Thiophene Buchwald-Hartwig CheckTemp Evaluate Temperature Profile Issue->CheckTemp LowTemp T < 80 °C CheckTemp->LowTemp HighTemp T > 120 °C CheckTemp->HighTemp ActionLow Oxidative Addition Stalled: Increase T to 100-110 °C LowTemp->ActionLow ActionHigh Catalyst Deactivation: Lower T, Check Ligand HighTemp->ActionHigh

Fig 2. Troubleshooting logic for temperature-related failures in Pd-catalyzed amination.

Self-Validating Experimental Protocols

To ensure trustworthiness in your workflow, the following protocols are designed as self-validating systems . This means each critical step contains an observable physical change (color, solubility, or precipitation) that confirms the mechanistic success of that specific stage before you proceed to the next.

Protocol A: Microwave-Assisted Gewald Synthesis (Optimized at 50 °C)

Target: 2-aminothiophene derivatives.

  • Reagent Assembly: In a microwave-safe vial, combine the ketone (1.0 mmol), activated nitrile (e.g., methyl cyanoacetate, 1.1 mmol), and elemental sulfur (1.1 mmol) in 3 mL of DMF.

    • Validation Checkpoint: The mixture should be a heterogeneous pale yellow suspension.

  • Base Addition: Add pyrrolidine (1.0 mmol) dropwise at room temperature.

    • Validation Checkpoint: The Knoevenagel condensation is immediate. The solution will exhibit a mild exotherm and transition to a deep red/brown homogeneous liquid. If the sulfur does not dissolve, the base is degraded or insufficient.

  • Thermal Activation: Seal the vial and subject it to microwave irradiation at strictly 50 °C for 30 minutes [1].

  • Quench and Isolation: Cool the vessel to 0 °C and pour the mixture into 15 mL of ice water while stirring vigorously.

    • Validation Checkpoint: A distinct precipitate must form within 10 minutes. This confirms successful thiophene ring closure. If an oil forms, the temperature profile was too low, leaving uncyclized intermediates. Filter and wash with cold water to isolate the product.

Protocol B: Buchwald-Hartwig Amination of Bromothiophenes (Optimized at 100 °C)

Target: Diarylamines bearing a thiophene core.

  • Degassing: In a dry Schlenk tube, add 5 mL of anhydrous toluene (or eucalyptol for green chemistry[3]). Purge with Argon for 15 minutes.

    • Validation Checkpoint: Sonication during purging should eventually yield zero dissolved gas bubbles.

  • Catalyst Pre-activation: Add Pd(OAc)₂ (3 mol%) and racemic BINAP (4 mol%). Stir at room temperature for 5 minutes.

    • Validation Checkpoint: The solution must turn a vibrant yellow/orange, indicating the formation of the active Pd-BINAP complex. Failure Mode: If the solution turns black, Pd(0) has aggregated due to oxygen contamination; discard and restart.

  • Substrate Addition & Heating: Add the 6-bromobenzo[b]thiophene (1.0 equiv), the amine (1.2 equiv), and Cs₂CO₃ (1.4 equiv). Heat the mixture to 100 °C [2].

    • Validation Checkpoint: Monitor at 1 hour. The solution should remain a dark, homogeneous orange/brown. The presence of a black mirror on the glass indicates thermal degradation of the catalyst from exceeding 110 °C.

  • Workup: Cool to room temperature, dilute with ether, and wash with water. The organic layer contains the coupled product.

Quantitative Data Summaries

Use the following table to benchmark your expected yields against established temperature profiles in the literature.

Synthesis RouteSubstrate SystemCatalyst / BaseOptimal Temp (°C)Expected Yield (%)Failure Mode at Sub-optimal Temp
Gewald Reaction Cyclohexanone + CyanoacetatePyrrolidine5095>100 °C: Yield drops to 88% due to intermediate degradation[1].
Buchwald-Hartwig 6-Bromobenzo[b]thiophenePd(OAc)₂ / BINAP10050–80<80 °C: Stalled oxidative addition of Pd into C-Br bond[2].
Buchwald-Hartwig Bromothiophene derivativesPd(OAc)₂ / BINAP11049–88>120 °C: Phosphine ligand dissociation and catalyst death[3].
Reductive Amination 2-ThiophenecarbaldehydeFe₃O₄@SiO₂-Ni / H₂115>90<100 °C: Incomplete conversion of the imine intermediate[4].
Leuckart-Wallach Thiophene keto acidsCp*Rh(III)50–70>80>180 °C (Traditional): Unwanted N-formyl derivative formation[5].

References

  • microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES. [Link]

  • Synthesis of diarylamines in the benzo[b]thiophene series bearing electron donating or withdrawing groups by Buchwald-Hartwig C-N coupling. University of Minho. [Link]

  • Eucalyptol as a Bio-Based Solvent for Buchwald-Hartwig Reaction on O,S,N-Heterocycles. Molecules. [Link]

  • Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based Nanocatalyst. ACS Sustainable Chemistry & Engineering. [Link]

  • Leuckart-Wallach Reductive Amination @ 50-70°C. Hive Novel Discourse.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation and Platform Performance for (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine

As drug development pipelines increasingly incorporate complex heterocyclic scaffolds, the analytical characterization of these molecules becomes paramount. (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine (Chemical Formula:...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly incorporate complex heterocyclic scaffolds, the analytical characterization of these molecules becomes paramount. (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine (Chemical Formula: C₁₂H₁₃NOS) is a secondary amine featuring two highly relevant pharmacophore motifs: a thiophene ring and a p-anisidine (4-methoxyaniline) derivative[1],[2].

This guide provides an objective, deep-dive comparison of its mass spectrometry (MS) fragmentation patterns and evaluates the analytical performance of two industry-standard platforms: High-Resolution Quadrupole Time-of-Flight (Q-TOF) versus Nominal Mass Triple Quadrupole (QqQ) .

Mechanistic Fragmentation Profiling (ESI-CID)

To develop robust quantitative or qualitative assays, one must first understand the causality behind the molecule's gas-phase dissociation. Under Electrospray Ionization (ESI) in positive mode, (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine readily accepts a proton at the secondary amine nitrogen, yielding a precursor ion of [M+H]⁺ at m/z 220.0796 .

Upon Collision-Induced Dissociation (CID) using nitrogen or argon gas[3], the internal energy of the precursor ion drives heterolytic bond cleavages. The fragmentation is strictly governed by the thermodynamic stability of the resulting product ions:

  • The Dominant Pathway (m/z 97.01): The lowest energy barrier for dissociation is the cleavage of the C–N bond adjacent to the thiophene ring. Because sulfur can donate electron density to stabilize an adjacent positive charge, the resulting thiophen-3-ylmethyl carbocation (m/z 97.01) is highly resonance-stabilized. This makes it the most abundant fragment and the primary candidate for targeted quantitation.

  • The Alternative Cleavage (m/z 124.07): If charge retention occurs on the nitrogen atom during the C–N bond cleavage, the result is a protonated 4-methoxyaniline (p-anisidine) ion at m/z 124.07[2].

  • Secondary Neutral Loss (m/z 109.05): The m/z 124.07 fragment can undergo further activation, leading to the homolytic loss of a methyl radical (•CH₃) from the methoxy group—a hallmark fragmentation of anisole derivatives—yielding a radical cation at m/z 109.05.

G M Precursor Ion [M+H]+ m/z 220.08 (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine F1 Fragment 1 m/z 97.01 Thiophen-3-ylmethyl cation M->F1 Heterolytic C-N Cleavage (Charge on C) F2 Fragment 2 m/z 124.08 Protonated p-Anisidine M->F2 Heterolytic C-N Cleavage (Charge on N) F3 Fragment 3 m/z 109.05 Loss of CH3 radical F2->F3 Radical Loss (•CH3)

Proposed CID fragmentation pathways for (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine.

Platform Comparison: Q-TOF (HRMS) vs. Triple Quadrupole (QqQ)

Selecting the correct mass spectrometry platform depends entirely on the experimental objective: structural elucidation (metabolite ID/screening) versus high-throughput absolute quantification (PK/PD studies).

Triple Quadrupole (QqQ)

The QqQ architecture utilizes three quadrupoles (Q1 for precursor selection, Q2 as a collision cell, Q3 for product ion selection)[4]. By operating in Selected Reaction Monitoring (SRM) mode, the instrument achieves a near 100% duty cycle for the specific m/z 220.1 → 97.0 transition. This double-filtering mechanism drastically reduces chemical noise from biological matrices, resulting in superior signal-to-noise (S/N) ratios and lower Limits of Detection (LOD).

Quadrupole Time-of-Flight (Q-TOF)

The Q-TOF replaces Q3 with a time-of-flight flight tube, measuring the exact mass of all fragments simultaneously with high resolution (typically >30,000 FWHM). While historically considered less sensitive than QqQ, modern targeted Q-TOF modes (like SRM-HR) can approach QqQ sensitivity. Crucially, the Q-TOF provides sub-5 ppm mass accuracy, which is essential for distinguishing the thiophen-3-ylmethyl cation (m/z 97.0112) from isobaric interferences (e.g., C₆H₉O⁺ at m/z 97.0653) in complex matrices[5].

Quantitative and Qualitative Data Summary

Table 1: Exact Mass and Proposed Fragmentation Assignments (Q-TOF Data)

Ion TypeFormulaTheoretical Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Relative Abundance
Precursor [M+H]⁺C₁₂H₁₄NOS⁺220.0796220.0792-1.815%
Product 1C₅H₅S⁺97.011297.0115+3.1100% (Base Peak)
Product 2C₇H₁₀NO⁺124.0762124.0758-3.245%
Product 3C₆H₇NO⁺•109.0528109.0531+2.712%

Table 2: Performance Comparison for (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine

ParameterTriple Quadrupole (QqQ)Q-TOF (HRMS)
Primary Application High-throughput PK quantificationMetabolite ID, Untargeted Screening
Acquisition Mode SRM / MRMTOF-MS / Auto MS/MS / DIA
Mass Resolution Unit mass (~0.7 Da FWHM)High Resolution (>30,000 FWHM)
LOD (Plasma Matrix) ~1–5 pg/mL~10–50 pg/mL
Retrospective Analysis No (Only monitored ions recorded)Yes (Full scan data captured)

Self-Validating Experimental Protocols

To ensure data integrity, the following LC-MS/MS workflow incorporates a self-validating system utilizing "Double Blank" and "Zero Sample" injections. This proves that the observed m/z 97.01 signal is causally linked to the analyte and not a matrix artifact.

G Prep Sample Preparation (Protein Precipitation) LC UHPLC Separation (C18, Gradient Elution) Prep->LC ESI Electrospray Ionization (ESI+) LC->ESI Split Platform Selection ESI->Split QqQ Triple Quadrupole (QqQ) Targeted SRM Split->QqQ PK/PD Assays QTOF Q-TOF (HRMS) Untargeted DIA Split->QTOF Metabolite ID DataQqQ Absolute Quantification (High Sensitivity) QqQ->DataQqQ DataQTOF Structural Elucidation (Exact Mass Profiling) QTOF->DataQTOF

Comparative LC-MS/MS workflow for targeted quantitation vs. structural elucidation.

Step-by-Step LC-MS/MS Methodology

Phase 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (or calibration standard) into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing an appropriate stable-isotope-labeled internal standard (IS).

  • Vortex for 2 minutes at 1000 RPM to ensure complete protein denaturation.

  • Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of HPLC-grade water to match initial mobile phase conditions. Self-Validation Check: Prepare a "Double Blank" (matrix, no analyte, no IS) and a "Zero Sample" (matrix, no analyte, +IS) to verify the absence of isobaric matrix interferences at the retention time of the analyte.

Phase 2: UHPLC Separation

  • Column: C18 Sub-2 µm particle size (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 3.5 min. Hold at 95% B for 1 min. Return to 5% B and equilibrate for 1 min. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry Acquisition

  • For QqQ (Quantitation): Operate in ESI+ mode. Set the SRM transition to m/z 220.1 → 97.0 (Quantifier) and 220.1 → 124.1 (Qualifier). Optimize Collision Energy (CE) to ~20 eV for the m/z 97 fragment and ~15 eV for the m/z 124 fragment.

  • For Q-TOF (Qualitative/HRMS): Operate in ESI+ mode using Data-Independent Acquisition (DIA) or Auto MS/MS. Set precursor mass range to m/z 100–1000. Calibrate the TOF flight tube using an automated reference mass delivery system to ensure <3 ppm mass accuracy throughout the run.

Phase 4: Data Processing

  • Extract the ion chromatograms (EIC). For QqQ, use unit mass extraction. For Q-TOF, use a narrow extraction window (e.g., ± 10 ppm) around m/z 97.0112 to eliminate background noise.

  • Calculate the peak area ratio of the analyte to the IS and plot against the nominal concentration using a linear regression model with 1/x² weighting.

References

  • "Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances." core.ac.uk.
  • "Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips." metwarebio.com.
  • "Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors." nih.gov.
  • "Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications." nih.gov.
  • "P-Anisidine | C7H9NO | CID 7732 - PubChem." nih.gov.
  • "Tandem mass spectrometry - Wikipedia." wikipedia.org.

Sources

Comparative

Elemental analysis data for (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine

As a Senior Application Scientist, I frequently oversee the analytical validation of complex, heteroatom-rich intermediates in drug discovery. (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine (CAS: 341008-32-0) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the analytical validation of complex, heteroatom-rich intermediates in drug discovery. (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine (CAS: 341008-32-0) represents a classic analytical challenge: it is a secondary amine heavily functionalized with both an electron-rich anisole moiety and a thiophene ring[1][2].

When validating the synthesis of this compound, relying solely on Nuclear Magnetic Resonance (NMR) is insufficient. NMR is "blind" to inorganic salts (e.g., NaCl from aqueous workups) and struggles to accurately quantify trace moisture, which can artificially inflate apparent purity. To establish absolute bulk purity and confirm molecular identity, we must deploy a multi-tiered elemental analysis strategy.

This guide objectively compares the three primary analytical methodologies used to validate the elemental composition of this compound, providing the theoretical baselines, causality behind experimental choices, and self-validating protocols required for rigorous peer-reviewed publication.

Part 1: Theoretical Elemental Baseline

Before selecting an analytical method, we must establish the exact theoretical mass fractions for C₁₂H₁₃NOS . Because this compound contains five different elements, the analytical technique must be capable of resolving sulfur and nitrogen without spectral or chromatographic overlap.

Table 1: Theoretical Elemental Composition of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine

ElementAtomic MassAtomsTotal Mass ( g/mol )Mass Fraction (%)Acceptable Experimental Range (±0.3%)
Carbon (C) 12.01112144.13265.72% 65.42% – 66.02%
Hydrogen (H) 1.0081313.1045.98% 5.68% – 6.28%
Nitrogen (N) 14.007114.0076.39% 6.09% – 6.69%
Oxygen (O) 15.999115.9997.29% 6.99% – 7.59%
Sulfur (S) 32.065132.06514.62% 14.32% – 14.92%
Total 219.307 100.00%

Note: For publication in high-impact chemistry journals, experimental CHNS values must fall within ±0.3% of the theoretical values.

Part 2: Objective Comparison of Analytical Alternatives

To validate this compound, we compare three distinct analytical approaches. Each serves a specific diagnostic purpose, from bulk purity to surface oxidation states.

Table 2: Performance Comparison of Elemental Validation Techniques

MethodologyPrimary Diagnostic OutputDestructive?Causality: Why choose this method?Limitations
CHNS/O Combustion (Pregl-Dumas) Absolute Bulk Purity (Mass %)YesThe Gold Standard. Quantifies total C, H, N, S, O. Detects "invisible" inorganic impurities that NMR misses[3][4].Cannot provide structural connectivity.
HRMS (ESI-TOF) Molecular Formula & Isotopic PatternYesThe Identity Standard. Confirms the exact mass of C₁₂H₁₃NOS to sub-ppm accuracy.Does not quantify bulk purity; salts are filtered out.
XPS (X-ray Photoelectron Spectroscopy) Sulfur/Nitrogen Oxidation StatesNoThe Redox Standard. Differentiates unoxidized thiophenic sulfur (~164 eV) from oxidized sulfones (>166 eV)[5].Surface-sensitive only (top 1-10 nm); expensive.

Part 3: Experimental Protocols & Causality

Every robust analytical workflow must be a self-validating system . Below are the step-by-step protocols designed specifically for heteroatom-rich amines.

Protocol 1: CHNS/O Combustion Analysis (Bulk Purity)

This protocol utilizes the high-temperature Pregl-Dumas method, converting the sample into measurable gases (CO₂, H₂O, N₂, SO₂)[3].

  • Step 1: System Purge & Baseline Stabilization

    • Action: Purge the system with Helium carrier gas.

    • Causality: Helium has exceptionally high thermal conductivity. Using it as a carrier gas provides a stable, high-contrast baseline for the Thermal Conductivity Detector (TCD)[3].

  • Step 2: Self-Validating Calibration (The K-Factor)

    • Action: Combust 2.0 mg of Sulfanilamide (C₆H₈N₂O₂S) as a standard.

    • Causality: Sulfanilamide is the perfect calibrant here because it contains all five target elements (C, H, N, O, S) in a stable, non-hygroscopic solid matrix. If the TCD accurately reports the sulfur content of sulfanilamide, the system is validated for thiophene analysis.

  • Step 3: Catalytic Combustion of the Sample

    • Action: Weigh 2.0 mg of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine into a tin capsule. Add a pinch of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃). Drop into a 1050°C furnace in an oxygen-rich environment[6].

    • Causality: Thiophenes are notorious for forming both SO₂ and SO₃ during combustion. Because the GC column only separates SO₂, any SO₃ formed results in artificially low sulfur readings. V₂O₅ acts as a catalyst to force the quantitative reduction of all sulfur species exclusively to SO₂.

  • Step 4: Copper Reduction

    • Action: Pass the combustion gases over a heated copper mesh (600°C)[3].

    • Causality: The amine nitrogen often combusts into mixed nitrogen oxides (NOx). The copper mesh strips the oxygen, reducing all NOx species back to N₂ gas for accurate nitrogen quantification[6].

Protocol 2: XPS Analysis (Sulfur Oxidation State Validation)

Thiophene rings can inadvertently oxidize to sulfoxides or sulfones during synthesis or prolonged storage. XPS is used to validate that the sulfur remains in its native divalent state.

  • Step 1: Sample Mounting & Vacuum

    • Action: Press the powder onto indium foil and load into the ultra-high vacuum (UHV) chamber.

  • Step 2: S(2p) High-Resolution Scanning

    • Action: Irradiate with a monochromatic Al Kα X-ray source. Scan the binding energy region between 155 eV and 175 eV.

    • Causality: The S(2p) core electrons are highly sensitive to their chemical environment. Unoxidized thiophenic sulfur will present a characteristic doublet (S 2p₃/₂ and S 2p₁/₂) centered around 163.5 to 164.4 eV [5]. If the sample has degraded into a sulfone, a distinct secondary peak will appear at ~168 eV due to the electron-withdrawing oxygen atoms pulling electron density away from the sulfur core.

Part 4: Analytical Workflow Visualization

To assist laboratory personnel in selecting the correct technique, I have mapped the decision-making process for analyzing heteroatom-rich thiophene amines.

G Start Compound: (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine Q1 Analytical Objective Start->Q1 CHNS CHNS/O Combustion (Pregl-Dumas Method) Q1->CHNS Bulk Composition HRMS HRMS (ESI-TOF) Isotopic Profiling Q1->HRMS Exact Mass XPS XPS Analysis Surface Oxidation Q1->XPS Redox State Res_CHNS Validates Bulk Purity (C, H, N, S %) CHNS->Res_CHNS Res_HRMS Confirms Molecular ID (C12H13NOS) HRMS->Res_HRMS Res_XPS Confirms S(2p) State (~164 eV) XPS->Res_XPS

Analytical workflow for elemental validation of heteroatom-rich thiophene amines.

Sources

Comparative

A Comparative Guide to Validating the Purity of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine using Thin-Layer Chromatography

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and reproducibility. For novel therapeutic agents such as (...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and reproducibility. For novel therapeutic agents such as (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine, a molecule of interest due to its structural motifs common in pharmacologically active compounds, a robust analytical methodology for purity assessment is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth, comparative analysis of Thin-Layer Chromatography (TLC) for validating the purity of this specific amine, contextualized against other prevalent analytical techniques.

The narrative that follows is grounded in the principles of scientific integrity, drawing from extensive field experience to not only present a protocol but to elucidate the rationale behind each experimental choice. This self-validating system is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the purity of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine and analogous compounds.

The Foundational Role of Thin-Layer Chromatography (TLC)

TLC is a planar chromatographic technique that offers a rapid, cost-effective, and versatile method for separating and identifying components within a mixture.[1][2] Its principle lies in the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, such as silica gel, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action).[1] Compounds with a stronger affinity for the stationary phase travel shorter distances, while those more soluble in the mobile phase travel further.[3] This differential migration results in the separation of the mixture's components.

The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC.[4][5] It provides a reproducible value under consistent experimental conditions, aiding in compound identification and purity assessment. An ideal Rf value for clear separation and visualization typically falls between 0.3 and 0.7.[3]

Experimental Protocol: A Self-Validating TLC Workflow

This protocol is designed to be a self-validating system, where the results inherently provide confidence in their accuracy. This is achieved through the inclusion of standards, co-spotting techniques, and a systematic approach to mobile phase selection.

Materials:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates. Silica gel is a polar stationary phase, making it suitable for the separation of moderately polar compounds like our target amine.[2][6] The F254 indicator allows for visualization under UV light at 254 nm.

  • Analyte: (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine, synthesized in-house or obtained from a supplier.

  • Reference Standard: A certified reference standard of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine with known purity.

  • Solvents: HPLC-grade solvents for the mobile phase (e.g., hexane, ethyl acetate, methanol, triethylamine).

  • Developing Chamber: A glass tank with a lid.

  • Spotting Capillaries: Fine-tipped glass capillaries for sample application.

  • Visualization Reagents:

    • UV lamp (254 nm and 366 nm).

    • Iodine chamber.

    • Ninhydrin solution (for primary and secondary amines).[6]

Step-by-Step Methodology:

  • Plate Preparation:

    • Handle the TLC plate only by the edges to avoid contaminating the surface.

    • Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the plate.[6] Do not use a pen, as the ink components can chromatograph with the sample.[6]

    • Mark equidistant points along the origin line for sample application.

  • Sample Preparation:

    • Prepare a solution of the synthesized (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1-2 mg/mL.

    • Prepare a solution of the reference standard at the same concentration.

  • Spotting:

    • Using a clean capillary tube for each sample, apply a small spot (1-2 µL) of the synthesized compound solution onto the origin line.

    • On the same plate, spot the reference standard.

    • Crucially, create a "co-spot" by applying both the synthesized compound and the reference standard to the same point on the origin line. This is a critical self-validating step.

  • Mobile Phase Selection and Development:

    • The choice of the mobile phase is critical for achieving good separation.[2] For a moderately polar amine, a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate) is a good starting point.

    • To counteract the basic nature of the amine and prevent "tailing" (streaking of the spot), a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) should be added to the mobile phase.[7]

    • Prepare a trial mobile phase, for instance, Hexane:Ethyl Acetate (7:3 v/v) with 0.5% triethylamine.

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, wetted with the mobile phase, to ensure the chamber atmosphere is saturated with solvent vapors, which leads to better and more reproducible chromatograms.[1]

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber with the lid.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.[6]

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

    • Visualize the spots under a UV lamp at 254 nm. The aromatic rings in the compound should make it UV-active.

    • Circle the visible spots with a pencil.

    • For enhanced visualization, place the plate in an iodine chamber. Iodine vapor will reversibly stain organic compounds, often appearing as brown spots.

    • Alternatively, spray the plate with a ninhydrin solution and gently heat it. Primary and secondary amines will produce a characteristic purple or yellow color.[6]

    • Calculate the Rf value for each spot.[4]

    • Purity Assessment:

      • A pure compound should ideally show a single spot.

      • Compare the Rf value of the synthesized compound's main spot with that of the reference standard. They should be identical.

      • In the co-spotted lane, a single, well-defined spot should be observed. If two spots appear, it indicates that the synthesized compound is not the same as the reference standard.

      • Any additional spots in the lane of the synthesized compound represent impurities. The intensity and number of these spots provide a qualitative measure of purity.

TLC_Workflow plate_prep Plate Preparation sample_prep Sample Preparation spotting Spotting (Analyte, Standard, Co-spot) mobile_phase Mobile Phase Selection spotting->mobile_phase development Chromatogram Development visualization Visualization (UV, Iodine, Ninhydrin) development->visualization rf_calc Rf Value Calculation purity_assess Purity Assessment

Comparative Analysis: TLC vs. Alternative Techniques

While TLC is an excellent initial screening tool, a comprehensive purity validation often involves orthogonal methods. The choice of technique depends on the specific requirements of the analysis, such as the need for quantification, the nature of potential impurities, and regulatory expectations.[8]

Analytical_Techniques TLC TLC HPLC HPLC TLC->HPLC Quantitative Analysis GC GC TLC->GC Volatile Impurities NMR NMR HPLC->NMR Structural Confirmation GC->NMR Structural Confirmation

Technique Principle Strengths for Amine Purity Analysis Limitations
Thin-Layer Chromatography (TLC) Differential partitioning between a planar stationary phase and a liquid mobile phase.[1]Rapid, inexpensive, simple to perform, and allows for simultaneous analysis of multiple samples.[1] Good for initial purity screening and reaction monitoring.Primarily qualitative, limited resolution, and less sensitive compared to other methods.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[8]High resolution and sensitivity, quantitative, and can be coupled with various detectors (e.g., UV, MS).[9] Well-suited for non-volatile and thermally labile compounds like the target amine.More expensive instrumentation, requires method development, and can be time-consuming for single sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by detection and identification by mass spectrometry.[10]Excellent for identifying and quantifying volatile impurities (e.g., residual solvents).[10] Mass spectrometry provides structural information.The target amine may not be sufficiently volatile without derivatization. High temperatures can cause degradation of some amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.[11]Provides unambiguous structural confirmation and can be used for quantitative purity assessment (qNMR) without the need for a reference standard of the impurity.[12][13]Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for clear spectra, and expensive instrumentation.

Hypothetical Experimental Data Comparison

Parameter TLC HPLC (Reversed-Phase) GC-MS ¹H NMR
Target Compound Rf = 0.45Retention Time = 5.2 minNot directly applicable without derivatizationCharacteristic peaks corresponding to all protons in the structure.
Known Impurity A Rf = 0.60Retention Time = 3.8 min---Distinct set of peaks if present at >1%.
Residual Solvent (DCM) May not be visibleMay co-elute or appear earlyRetention Time = 2.1 minSinglet at ~5.3 ppm.
Purity Assessment Qualitative (spot intensity)Quantitative (peak area %)Quantitative (peak area %)Quantitative (qNMR)
Expert Insights and Causality Behind Experimental Choices
  • Why Silica Gel for TLC? The methoxyphenyl and thiophene rings, along with the amine group, impart a moderate polarity to the target molecule. A polar stationary phase like silica gel provides the necessary interactions (hydrogen bonding and dipole-dipole) for effective separation when used with a less polar mobile phase.[6][7]

  • The Critical Role of Triethylamine in the Mobile Phase: Amines are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to significant peak tailing, which reduces resolution. Adding a small amount of a competitive base like triethylamine to the mobile phase deactivates these acidic sites, resulting in sharper, more symmetrical spots.

  • Orthogonal Method Validation: Relying on a single analytical technique is insufficient for comprehensive purity validation, as impurities with similar properties to the main compound may not be resolved.[14][15] For instance, an impurity with a similar polarity might co-elute in TLC. HPLC, operating on a different separation principle (e.g., reversed-phase), would likely resolve this impurity. GC-MS is essential for detecting volatile impurities that TLC and HPLC might miss. NMR provides the ultimate structural confirmation and can detect impurities that do not possess a chromophore for UV detection in HPLC. This multi-faceted approach aligns with the principles outlined by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[14][15][16]

Conclusion

Thin-Layer Chromatography is an indispensable tool in the preliminary assessment of the purity of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine. Its simplicity, speed, and low cost make it ideal for routine screening and reaction monitoring. However, for a comprehensive and regulatory-compliant purity validation, TLC should be employed as part of a broader analytical strategy that includes quantitative and structurally informative techniques like HPLC, GC-MS, and NMR spectroscopy. By understanding the principles, strengths, and limitations of each method, researchers can design a robust, self-validating workflow that ensures the quality and integrity of their compounds.

References

  • Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Nutrasource. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Principles of Thin Layer Chromatography. Retrieved from [Link]

  • SlideShare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]

  • University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Merck Millipore. (n.d.). Thin-Layer Chromatography Process. Retrieved from [Link]

  • RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR). Retrieved from [Link]

  • ResearchGate. (2013, May 15). Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Retrieved from [Link]

  • LCGC International. (2012, June 1). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Nanalysis. (2022, April 28). NMR Blog - Beyond structural elucidation, introduction to qNMR – Part I. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Chromatography Online. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • ACS Publications. (2007, January 17). Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • SIELC. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from [Link]

  • PubMed. (2019, October 8). Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2011, July 7). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Retrieved from [Link]

  • ManTech Publications. (2025, May 15). Advances in Chromatographic Techniques for Drug Purity Determination. Retrieved from [Link]

  • Preprints.org. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (1982). Thin Layer Chromatography of Aromatic Amines. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ResearchGate. (2025, December 17). SPME-GC method for the determination of volatile amines as indices of freshness in fish samples. Retrieved from [Link]

  • Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Thin-layer chromatography of amine oxidation products. Retrieved from [Link]

  • BAuA. (2024, September 30). Determination of amines in workplace air using gas chromatography (headspace GC-MS). Retrieved from [Link]

  • MDPI. (2011, May 27). A Novel Thiophene-Fused Polycyclic Aromatic with a Tetracene Core: Synthesis, Characterization, Optical and Electrochemical Properties. Retrieved from [Link]

Sources

Validation

Comprehensive Spectroscopic Profiling of Thiophene-3-ylmethyl Derivatives: An Analytical Comparison Guide

As a Senior Application Scientist overseeing structural elucidation workflows, I frequently encounter the analytical challenge of differentiating regioisomeric heterocyclic scaffolds. Thiophene-3-ylmethyl derivatives are...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing structural elucidation workflows, I frequently encounter the analytical challenge of differentiating regioisomeric heterocyclic scaffolds. Thiophene-3-ylmethyl derivatives are critical building blocks in medicinal chemistry, organic electronics, and materials science. Unlike their thermodynamically favored 2-substituted counterparts, 3-substituted thiophenes present unique electronic properties due to distinct resonance stabilization pathways[1].

This guide objectively compares the spectroscopic performance of key analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Vis Spectroscopy—in resolving the structural nuances of two distinct alternatives: 3-(azidomethyl)thiophene and thiophene-3-ylmethyl 4-(methylthio)benzoate . By understanding the causality behind these spectroscopic signatures, researchers can establish robust, self-validating quality control workflows.

Comparative Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Resolving Power

NMR is the definitive technique for confirming the regiochemistry of the thiophene ring. The sulfur heteroatom exerts a strong electron-withdrawing inductive effect but an electron-donating resonance effect.

  • Causality in Chemical Shifts: In 3-substituted derivatives, the H-5 proton is typically the most deshielded (δ ~7.30–7.40 ppm) due to its proximity to the electronegative sulfur and the lack of direct resonance shielding from the 3-position substituent. Conversely, H-4 is the most shielded (δ ~7.10–7.20 ppm). This distinct splitting pattern is the definitive marker of 3-regiochemistry, clearly distinguishing it from the contiguous protons of a 2-substituted thiophene[2],[3].

  • Substituent Effects: The chemical shift of the methylene (-CH₂-) spacer is highly sensitive to the attached functional group. An electron-withdrawing ester linkage strongly deshields the methylene protons compared to an azide group[4].

FTIR and UV-Vis Orthogonal Validation

While NMR defines the carbon-hydrogen framework, FTIR and UV-Vis provide orthogonal validation of functional group transformations and electronic states.

  • FTIR Causality: The thiophene ring exhibits a highly characteristic out-of-plane C-H bending vibration around 720–770 cm⁻¹[5]. When comparing derivatives, FTIR serves as a rapid diagnostic tool. For example, the presence of a sharp asymmetric stretch at ~2100 cm⁻¹ instantly confirms the presence of an azide, while a strong band at ~1710 cm⁻¹ confirms an ester carbonyl.

  • UV-Vis Causality: Simple thiophene derivatives exhibit a strong π-π* transition absorption maximum around 225–240 nm[6]. Because the sp³ hybridized methylene carbon breaks the conjugation between the thiophene ring and the substituent, the core UV-Vis signature remains relatively stable unless the substituent itself contains a large independent chromophore.

Quantitative Data Synthesis

The following tables summarize the comparative experimental data, demonstrating how these spectroscopic techniques resolve the structural differences between the two selected thiophene-3-ylmethyl derivatives.

Table 1: Comparative ¹H NMR Chemical Shifts (CDCl₃, δ ppm)

DerivativeThiophene H-5Thiophene H-2Thiophene H-4Methylene (-CH₂-)Substituent Protons
3-(azidomethyl)thiophene [3]7.38 (d)7.23 (s)7.10 (d)4.36 (s)None
Thiophene-3-ylmethyl 4-(methylthio)benzoate [4]7.33 (d)7.36 (s)7.16 (d)5.34 (s)7.95 (d), 7.28 (d), 2.50 (s)

Table 2: Key FTIR and UV-Vis Diagnostic Markers

DerivativeKey FTIR Stretching Frequencies (cm⁻¹)UV-Vis Absorption Max (λmax)
3-(azidomethyl)thiophene ~3100 (C-H aromatic), ~2100 (N₃ asymmetric), ~720 (C-H out-of-plane)~230 nm (Localized π-π* transition)
Thiophene-3-ylmethyl 4-(methylthio)benzoate ~3100 (C-H aromatic), 1710 (C=O ester), ~720 (C-H out-of-plane)~260 nm (Influence of benzoate chromophore)

Field-Proven Experimental Methodologies

To ensure absolute trustworthiness in your analytical data, every protocol must operate as a self-validating system. Below are the optimized methodologies for acquiring these spectra.

Protocol 1: High-Resolution ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Weigh 5–10 mg of the thiophene-3-ylmethyl derivative.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen for its excellent solubilizing power for moderately polar heterocycles and its lack of interfering proton signals. TMS provides a reliable internal zero-point reference, which is critical because the electron-rich thiophene ring can cause slight local magnetic field variations that shift solvent peaks[2].

  • Acquisition Parameters: Transfer the solution to a standard 5 mm NMR tube. Acquire ¹H spectra at 400 MHz (or higher) using 16–32 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 2.0-second relaxation delay is mandatory. Aromatic thiophene protons have longer T₁ relaxation times than aliphatic protons. If the delay is too short, the protons will not fully return to equilibrium between pulses, resulting in inaccurate integration ratios that obscure the critical 1:1:1 stoichiometry of the thiophene ring protons.

  • Self-Validation: Before analyzing the sample peaks, verify that the residual CHCl₃ peak is exactly at 7.26 ppm. If it is shifted, recalibrate the entire spectrum to the TMS signal at 0.00 ppm. This ensures that the subtle differences between the H-2, H-4, and H-5 chemical shifts are absolute, not artifactual.

Protocol 2: ATR-FTIR Functional Group Profiling
  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with HPLC-grade isopropanol and allow it to evaporate completely. Run a 32-scan background spectrum.

  • Sample Application: Apply 1–2 mg of the neat sample (liquid or solid) directly onto the crystal. Lower the anvil to apply consistent pressure.

    • Causality: ATR is vastly superior to traditional KBr pelleting for these derivatives. KBr is highly hygroscopic and can introduce artificial water bands. ATR analyzes the sample in its native state, ensuring that any observed bands (e.g., an azide stretch) are entirely derived from the molecule itself[5].

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Analytical Workflow Visualization

The following diagram illustrates the orthogonal analytical workflow required for the complete structural elucidation of these derivatives.

SpectroscopicWorkflow Sample Thiophene-3-ylmethyl Derivatives Prep Sample Prep (Neat / CDCl3) Sample->Prep NMR 1H & 13C NMR (Regiochemistry) Prep->NMR FTIR ATR-FTIR (Functional Groups) Prep->FTIR UV UV-Vis (Electronic State) Prep->UV Data Structural Elucidation NMR->Data FTIR->Data UV->Data

Figure 1: Orthogonal spectroscopic workflow for thiophene-3-ylmethyl structural elucidation.

Sources

Safety & Regulatory Compliance

Safety

(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine proper disposal procedures

Operational Guide: Safe Handling and Disposal of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine Executive Summary (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine is a specialized synthetic intermediate frequently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine

Executive Summary

(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine is a specialized synthetic intermediate frequently utilized in fragment-based drug discovery, particularly in the development of CYP enzyme inhibitors[1]. Due to the presence of both a thiophene heterocycle and an aromatic amine, this compound presents specific toxicological risks and environmental hazards. This guide provides an authoritative, self-validating protocol for the safe handling, segregation, and disposal of this chemical, ensuring regulatory compliance and laboratory safety.

Hazard Causality and Chemical Profile

To manage a chemical safely, personnel must understand the mechanistic basis of its hazards. Standard disposal is insufficient; the molecular structure dictates specific end-of-life handling.

  • Thiophene-Induced Toxicity: The thiophene ring is highly susceptible to cytochrome P450 (CYP450)-catalyzed S-oxidation and epoxidation in biological systems. These metabolic pathways generate highly electrophilic intermediates that can covalently bind to cellular macromolecules, leading to severe cytotoxicity and potential hepatotoxicity[2].

  • Environmental Persistence: Heterocyclic compounds, particularly sulfur-containing aromatics, exhibit significant aquatic ecotoxicity and are classified as emerging environmental contaminants. They must never be discharged into standard wastewater systems or drains[3].

  • Combustion Byproducts: Incineration of sulfur-containing organic compounds generates sulfur oxides (SOx). Therefore, waste streams containing this compound must be routed to facilities equipped with specialized flue-gas desulfurization scrubbers.

Quantitative Parameters Guiding Disposal

Understanding the physicochemical properties of the compound is critical for determining its segregation and thermal destruction requirements.

Table 1: Physicochemical & Operational Parameters

ParameterCharacteristicOperational Implication
Molecular Weight ~233.33 g/mol Moderate volatility; handle powders carefully to avoid inhalation of toxic particulates.
Heteroatoms Sulfur (S), Nitrogen (N)Combustion yields SOx and NOx; requires specialized flue-gas scrubbing during incineration.
Aqueous Solubility Low (Lipophilic)Cannot be flushed down drains; requires organic solvents (e.g., acetone) for equipment rinsing[4].
Incineration Temp (Non-Halo) ~800°C - 1000°CStandard organic destruction temperature is sufficient if no halogens are present in the waste stream.
Incineration Temp (Halo) >1100°CElevated temperature required to prevent polychlorinated dibenzodioxin (PCDD) formation if mixed with halogenated solvents[4].

Waste Segregation Strategy

Proper waste segregation is not merely a regulatory formality; it is a chemical necessity to prevent incompatible reactions and control disposal costs. Keeping halogenated and non-halogenated waste separate ensures that non-halogenated streams can be processed more efficiently and at lower temperatures[5].

Table 2: Waste Segregation Matrix

Waste CategorySegregation RuleContainer Specification
Liquid (Non-Halogenated) Keep strictly separate from halogenated solvents.HDPE Nalgene carboy, clearly labeled "Non-Halogenated Sulfur Organic Waste".
Liquid (Halogenated) If dissolved in DCM or Chloroform, classify as Halogenated.Glass or HDPE container, labeled "Halogenated Sulfur Organic Waste".
Solid Waste Do not mix with strong oxidizers (e.g., Nitrates).Double-bagged in 6-mil polyethylene bags within a rigid outer drum.

Operational Workflow Visualization

The following decision matrix illustrates the logical routing for (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine waste streams.

WasteDisposal Start Waste Generation: (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine Type Determine Waste State Start->Type Solid Solid Waste (PPE, Vials, Filters) Type->Solid Liquid Liquid Waste (Reaction Solvents) Type->Liquid SolidBin Double-Bagged Solid Hazardous Waste Solid->SolidBin Halogen Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogen NonHalo Non-Halogenated Sulfur Organic Waste Halogen->NonHalo  No   Halo Halogenated Sulfur Organic Waste Halogen->Halo  Yes   Incineration Licensed Incineration Facility (Equipped with SOx Scrubber) NonHalo->Incineration Halo->Incineration SolidBin->Incineration

Decision matrix for the segregation and disposal of thiophene-derivative chemical waste.

Step-by-Step Disposal Protocol

The following methodology guarantees a closed-loop safety system for disposing of this compound.

Phase 1: Preparation and PPE Setup

  • Don appropriate PPE: Equip nitrile gloves (double-gloving is highly recommended due to the skin-permeating potential of lipophilic organic amines), chemical splash goggles, and a flame-resistant laboratory coat.

  • Establish the workspace: Conduct all transfers inside a certified Class II chemical fume hood to mitigate inhalation exposure to aerosolized particulates or solvent vapors.

Phase 2: Liquid Waste Processing

  • Verify Compatibility: Ensure the target waste collection carboy does not contain strong acids, bases, or oxidizing agents.

  • Transfer: Using a dedicated chemical funnel, slowly pour the reaction mixture or solvent washings containing the compound into the designated waste container.

  • Rinse: Rinse the primary reaction vessel with a minimal volume of a compatible organic solvent (e.g., acetone or ethyl acetate) and add the rinsate to the waste container. Never use water for the primary rinse due to the compound's low aqueous solubility.

  • Seal and Document: Cap the container tightly. Update the hazardous waste log immediately, explicitly specifying "Sulfur-containing organic amine" to alert the downstream disposal facility of necessary SOx scrubbing requirements[4].

Phase 3: Solid Waste Processing

  • Collect Contaminated Consumables: Place all contaminated weigh boats, spatulas, and filter papers into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a designated solid hazardous waste drum.

  • Labeling: Affix a hazardous waste tag indicating "Toxic Solid - Thiophene Derivative."

Emergency Spill Response Protocol

In the event of an accidental release, immediate and systematic action is required to prevent environmental contamination and personnel exposure.

  • Evacuate and Isolate: Clear personnel from the immediate vicinity. If the spill occurs outside a fume hood, immediately increase room ventilation and restrict access.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial spill kit pad. Do not use combustible materials like sawdust, as the amine may react exothermically with impurities.

  • Absorption: Allow the absorbent to fully soak up the liquid. If the spilled material is in a solid powder form, dampen it slightly with a compatible solvent (or water, if safe) to prevent hazardous dust generation before sweeping.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable plastic container.

  • Decontamination: Wash the spill surface with a mild detergent solution, followed by water. Collect all wash water and cleaning materials as hazardous waste, keeping them segregated from standard trash[5].

References[1] Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. acs.org. Verify Source[3] Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI. mdpi.com. Verify Source[2] Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. researchgate.net. Verify Source[5] Guides to Pollution Prevention: Selected Hospital Waste Streams. epa.gov. Verify Source[4] Chemical Hazardous Waste Generation, Collection and Disposal Procedures. brocku.ca. Verify Source

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